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  • Product: 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1017783-64-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Preclinical Development

Executive Summary In modern drug discovery, the rational design of kinase inhibitors and receptor modulators frequently relies on sterically hindered, lipophilic building blocks. 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of kinase inhibitors and receptor modulators frequently relies on sterically hindered, lipophilic building blocks. 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1017783-64-0) is a prime example of such a scaffold[1],[2]. The bulky tert-butyl group at the N1 position provides severe steric shielding, which prevents N-dealkylation by cytochrome P450 enzymes and forces the pyrazole ring out of coplanarity when coupled to adjacent pharmacophores.

However, this structural advantage introduces significant analytical challenges. The high lipophilicity and poor aqueous solubility of the un-ionized form render standard physicochemical characterization methods obsolete. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the physicochemical properties of this compound and provide field-proven, self-validating protocols for its accurate characterization.

Structural and Theoretical Physicochemical Profile

To understand how a molecule will behave in formulation and biological systems, we must first deconstruct its structural electronics and sterics. The core of this molecule is a pyrazole ring, substituted with electron-donating methyl groups at positions 3 and 5, a bulky tert-butyl group at position 1, and an ionizable carboxylic acid at position 4[1].

Causality of Structural Features
  • Steric Bulk (tert-Butyl Group): The tert-butyl group drastically increases the molecule's lipophilicity (LogP) while simultaneously disrupting crystal lattice packing energy. This makes the compound highly soluble in organic solvents but nearly insoluble in low-pH aqueous media.

  • Electronic Effects (Methyl Groups): The methyl groups at C3 and C5 push electron density into the pyrazole π -system via hyperconjugation. This electron-donating effect slightly destabilizes the carboxylate anion formed upon deprotonation, pushing the pKa slightly higher than that of an unsubstituted pyrazole-4-carboxylic acid.

  • Ionization (Carboxylic Acid): The C4 carboxylic acid acts as a classic hydrogen-bond donor and acceptor, capable of forming strong intermolecular dimers in non-polar environments.

Quantitative Data Summary
PropertyValue / PredictionAnalytical Implication
CAS Number 1017783-64-0[3]Unique identifier for procurement and registry.
Molecular Formula C10H16N2O2[1]Determines exact mass for LC-MS/MS tracking.
Molecular Weight 196.25 g/mol [2]Highly favorable for fragment-based drug design (FBDD).
Predicted pKa ~4.2 - 4.5Molecule will be >99% ionized at physiological pH (7.4).
Predicted LogP ~2.5 - 3.0High lipophilicity requires cosolvent systems for analysis.
H-Bond Donors / Acceptors 1 / 3Favorable for Lipinski's Rule of 5 compliance.

Analytical Challenges and Causality in Experimental Choices

Standard physicochemical profiling relies heavily on aqueous potentiometric titration and shake-flask partitioning. However, applying these standard methods to 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid results in systemic errors.

The pKa Determination Challenge

The Problem: Traditional potentiometric titrations require a concentration of at least 10−4 M in water[4]. Because the un-ionized form of this pyrazole derivative is highly lipophilic, it precipitates out of solution as the pH drops during titration, leading to erratic electrode responses and false pKa values. The Solution: We must employ a cosolvent potentiometric approach [5]. By titrating the compound in varying ratios of a miscible organic solvent (e.g., methanol or an MDM mixture of methanol, dioxane, and acetonitrile) and water, we maintain solubility across the entire pH range[6]. The apparent pKa ( psKa ) values obtained in these mixtures are then mathematically extrapolated to 0% organic solvent using the Yasuda-Shedlovsky extrapolation method, which plots psKa against the inverse dielectric constant ( 1/ϵ ) of the solvent mixture[5],[7].

The LogP/LogD Determination Challenge

The Problem: The traditional octanol-water shake-flask method fails here because the amphiphilic nature of the partially ionized compound at intermediate pH levels acts as a surfactant, creating stable micro-emulsions that prevent clean phase separation. The Solution: We utilize a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time method. By correlating the retention time of the compound on a C18 column against a set of known standards with established LogP values, we bypass the physical phase-separation issue entirely[5].

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. The following methodologies incorporate internal checks to guarantee data integrity.

Protocol A: Cosolvent Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

This protocol ensures accurate pKa determination for water-insoluble acids[6].

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) in aqueous media. Self-Validation Check: The Nernstian slope must be between 58.0 and 59.2 mV/pH unit at 25°C.

  • Solvent Preparation: Prepare three cosolvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v), maintaining a constant ionic strength of 0.15 M using KCl.

  • Sample Preparation: Dissolve 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid in each cosolvent mixture to achieve a final concentration of 1.0 mM.

  • Internal Standard Inclusion: Add Ibuprofen (known aqueous pKa = 4.4) to a parallel set of identical solvent mixtures. Self-Validation Check: The extrapolated aqueous pKa of Ibuprofen must fall within ±0.05 units of 4.4; otherwise, the dielectric constants of the mixtures are recalculated.

  • Titration: Titrate each solution from pH 2.0 to 11.0 using 0.5 M KOH under a slow argon flow to prevent CO2​ absorption[8].

  • Data Extrapolation: Calculate the apparent psKa for each mixture. Plot psKa+log[H2​O] against 1/ϵ (the inverse dielectric constant)[9]. The y-intercept of this linear regression represents the true aqueous pKa.

Protocol B: Thermodynamic Solubility Profiling (Miniaturized Shake-Flask with LC-MS/MS)

This protocol determines the intrinsic solubility of the un-ionized form.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 2.0 (ensuring the compound is fully protonated, pH << pKa).

  • Incubation: Add excess solid compound (approx. 5 mg) to 1 mL of the buffer in a sealed glass vial. Stir at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant 1:100 in Acetonitrile and quantify via LC-MS/MS using a pre-established calibration curve.

  • Mass Balance Validation (Self-Validation): Dissolve the remaining solid pellet in 1 mL of DMSO and quantify. Self-Validation Check: The sum of the mass in the supernatant and the mass in the pellet must equal the initial 5 mg ( ±5% ). A failure here indicates chemical degradation or adsorption to the vial walls during the 24-hour incubation.

Mechanistic Workflows and Logical Relationships

To visualize the analytical logic and the physiological behavior of the compound, the following diagrams map out the experimental workflow and the acid-base equilibrium distribution.

Workflow Start Compound Synthesis CAS: 1017783-64-0 SolCheck Aqueous Solubility Assessment Start->SolCheck LogP LogP / LogD Determination Start->LogP Cosolvent Cosolvent Potentiometry (MeOH/Water) SolCheck->Cosolvent Poor Solubility Extrapolation Yasuda-Shedlovsky Extrapolation Cosolvent->Extrapolation Final Comprehensive Physicochemical Profile Extrapolation->Final pKa Value HPLC RP-HPLC Retention Method LogP->HPLC Emulsion Risk HPLC->Final LogP/LogD Values

Figure 1: Analytical workflow for physicochemical profiling of poorly soluble pyrazole derivatives.

Equilibrium Neutral Neutral Form (HA) High Lipophilicity LogP ~ 2.8 Anion Anionic Form (A-) High Aqueous Solubility LogD (pH 7.4) < 0 Neutral->Anion pH > pKa (4.2) Membrane Lipid Membrane Permeation Neutral->Membrane Passive Diffusion Systemic Systemic Circulation (Aqueous) Anion->Systemic Dissolution

Figure 2: Acid-base equilibrium and physiological distribution logic for the carboxylic acid.

References

  • Accela ChemBio. "1017783-64-0,1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic ...". Available at:[Link]

  • Macedonian Pharmaceutical Bulletin. "Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances". Available at: [Link]

  • National Institutes of Health (PMC). "Development of Methods for the Determination of pKa Values". Available at: [Link]

  • Der Pharma Chemica. "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents". Available at: [Link]

  • ResearchGate. "Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures". Available at:[Link]

  • National Institutes of Health (PubMed). "Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system". Available at: [Link]

  • European Journal of Chemistry. "Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa". Available at:[Link]

Sources

Exploratory

Structural Elucidation of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary In modern drug development and materials science, highly functionalized heterocyclic building blocks are foundational to synthesizing bioactive macromolecules and target-specific tool compounds[1][2]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, highly functionalized heterocyclic building blocks are foundational to synthesizing bioactive macromolecules and target-specific tool compounds[1][2]. Among these, 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1017783-64-0) presents a unique structural motif characterized by high steric hindrance and dense functionalization[1].

Because pyrazoles frequently exhibit annular tautomerism and complex regioisomerism during synthesis, rigorous structural elucidation is non-negotiable[3]. This whitepaper outlines a self-validating, multi-modal analytical framework—leveraging High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR)—to unambiguously confirm the molecular architecture and regiochemistry of this specific pyrazole derivative.

Molecular Architecture & Electronic Environment

To elucidate the structure effectively, one must first understand the causality of the molecule's electronic and steric environment:

  • Steric Compression at N1/C5: The bulky N -tert-butyl group at the 1-position forces a sterically compressed environment against the adjacent 5-methyl group. This localized crowding induces magnetic anisotropy, predictably deshielding the 5-methyl protons relative to the 3-methyl protons[4].

  • Conjugation at C4: The carboxylic acid at the 4-position is conjugated with the electron-rich pyrazole π -system. This electron-withdrawing effect deshields the C4 carbon while simultaneously stabilizing the pyrazole core through resonance.

  • Regiochemical Ambiguity: Standard condensation syntheses of substituted pyrazoles often yield mixtures of 1,3,5- and 1,4,5-isomers. Multidimensional NMR is strictly required to validate the exact positioning of the methyl and tert-butyl groups[5][6].

Strategic Analytical Workflow

To ensure high scientific integrity, the elucidation workflow relies on orthogonal techniques that cross-validate one another. Mass spectrometry confirms the atomic composition, 1D NMR maps the chemical environments, and 2D NMR locks in the spatial connectivity.

Workflow Sample Sample Preparation (CAS 1017783-64-0) HRMS HRMS (ESI-TOF) Exact Mass & Fragmentation Sample->HRMS NMR1D 1D NMR (1H, 13C) Chemical Environments Sample->NMR1D FTIR FT-IR Spectroscopy Functional Groups Sample->FTIR DataInt Data Integration & Structural Validation HRMS->DataInt NMR2D 2D NMR (HSQC, HMBC) Connectivity & Regiochemistry NMR1D->NMR2D NMR2D->DataInt FTIR->DataInt

Fig 1. Multi-modal analytical workflow for pyrazole structural elucidation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

HRMS provides the foundational confirmation of the molecular formula ( C10​H16​N2​O2​ ) and validates the presence of the labile N -tert-butyl group through targeted fragmentation.

Step-by-Step Methodology: HRMS (ESI-TOF)
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 Methanol/Water mixture with 0.1% Formic Acid. Causality: This low concentration prevents detector saturation and minimizes the formation of [2M+H]+ dimers, which complicate spectral interpretation.

  • Ionization: Inject via Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C. Causality: The basic pyrazole nitrogens readily accept a proton, making positive mode highly sensitive and yielding a robust [M+H]+ precursor ion at m/z 197.1290.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion and apply a collision energy ramp of 15–30 eV. Causality: This specific energy range induces the diagnostic neutral loss of isobutylene (-56.06 Da). Observing the stable fragment at m/z 141.0664 unambiguously validates the N -tert-butyl substitution, as C -linked tert-butyl groups do not readily undergo this specific elimination.

Nuclear Magnetic Resonance (NMR): The Core of Elucidation

While HRMS confirms the pieces, NMR spectroscopy assembles the puzzle. The structural elucidation of pyrazoles is heavily reliant on multidimensional NMR to distinguish between isomeric structures[3].

1D NMR: Chemical Shift Analysis
  • 1 H NMR: The spectrum reveals three distinct aliphatic singlets. The massive 9H singlet at δ 1.60 ppm is the tert-butyl group. The two 3H singlets at δ 2.40 and δ 2.55 ppm represent the 3-methyl and 5-methyl groups. As established by empirical models of 1-substituted pyrazoles, the 5-methyl group ( δ 2.55) is shifted downfield relative to the 3-methyl group due to the steric compression and magnetic anisotropy generated by the adjacent N -tert-butyl group[4].

  • 13 C NMR: The carboxyl carbon appears highly deshielded at δ 169.0 ppm. The pyrazole ring carbons (C3, C4, C5) appear at δ 150.5, 111.0, and 143.0 ppm, respectively.

Step-by-Step Methodology: 2D NMR Regiochemical Assignment

To create a self-validating system, 2D NMR (HSQC and HMBC) is employed to map the exact connectivity[5][6].

  • Sample Preparation: Dissolve 20 mg of the compound in 600 µL of CDCl3​ (100 atom % D) containing 0.03% v/v TMS. Causality: High concentration is mandatory to achieve sufficient signal-to-noise for 13C natural abundance in 2D HMBC experiments.

  • HSQC Acquisition: Optimize the delay for 1JCH​=145 Hz. Causality: This maps direct proton-carbon attachments, linking the δ 1.60 protons to the δ 29.5 methyl carbons of the t-butyl group.

  • HMBC Acquisition: Optimize the delay for long-range couplings ( nJCH​=8 Hz). Causality: This is the critical step. The 5-methyl protons ( δ 2.55) will show a strong 3-bond correlation to the quaternary N -tert-butyl carbon (C1', δ 60.5). The 3-methyl protons ( δ 2.40) will not show this correlation, definitively assigning the regiochemistry.

HMBC_Map H_tBu H-tBu (δ 1.60) C_tBu C1' (δ 60.5) H_tBu->C_tBu 1J (HSQC) C5 C5 (δ 143.0) H_tBu->C5 4J (W-path) H_3Me H-3Me (δ 2.40) C3 C3 (δ 150.5) H_3Me->C3 2J C4 C4 (δ 111.0) H_3Me->C4 3J H_5Me H-5Me (δ 2.55) H_5Me->C_tBu 3J H_5Me->C4 3J H_5Me->C5 2J

Fig 2. HMBC/HSQC correlation map establishing pyrazole regiochemistry.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid orthogonal validation of the functional groups, specifically the carboxylic acid and the heteroaromatic ring[7].

Step-by-Step Methodology: FT-IR (ATR)
  • Execution: Place 1-2 mg of the solid sample directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • Causality & Interpretation: The solid-state IR spectrum will display a very broad O−H stretching band from ~2500 to 3300 cm −1 , indicative of strong intermolecular hydrogen bonding (carboxylic acid dimers). A sharp, intense C=O stretch is observed at ~1685 cm −1 , characteristic of an α,β -unsaturated/conjugated carboxylic acid.

Consolidated Quantitative Data

The following table synthesizes the expected analytical parameters used to validate the structure of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Analytical TechniqueParameterObserved/Predicted ValueStructural Inference & Assignment
HRMS (ESI+) [M+H]+ 197.1290 m/z Confirms exact molecular formula C10​H17​N2​O2+​
HRMS (MS/MS) Fragment Ion141.0664 m/z Loss of isobutylene (-56 Da); validates N -tert-butyl group
1 H NMR δ 1.60 (s, 9H)1.60 ppm N1 -tert-butyl protons
1 H NMR δ 2.40 (s, 3H)2.40 ppmC3-methyl protons
1 H NMR δ 2.55 (s, 3H)2.55 ppmC5-methyl protons (deshielded by N -tBu proximity)
1 H NMR δ 11.5 (br s, 1H)11.5 ppmCarboxylic acid proton (exchanges with D2​O )
13 C NMR δ 60.560.5 ppmQuaternary carbon of N -tert-butyl group
13 C NMR δ 169.0169.0 ppmCarbonyl carbon of the C4-carboxylic acid
FT-IR (ATR) νmax​ C=O ~1685 cm −1 Conjugated carboxylic acid carbonyl stretch
FT-IR (ATR) νmax​ O−H 2500–3300 cm −1 Broad stretch indicating H-bonded acid dimers

References

  • BLD Pharm. "1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid". bldpharm.com.
  • EvitaChem. "3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione". evitachem.com.
  • ACS Publications.
  • ResearchGate. "Pyrazoline The structural elucidation of pyrazoles and derivatives has...".
  • Researcher.life.
  • PMC. "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines". nih.gov.

Sources

Foundational

biological activity of pyrazole carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives Foreword The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its derivatives, particularly those functionalized with a carboxylic acid moiety, exhibit a remarkable breadth of biological activities, making them privileged scaffolds in drug discovery.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design and the molecular mechanisms that drive the therapeutic potential of these compounds. We will explore the synthesis, mechanisms of action, and evaluation protocols for the most significant biological activities of pyrazole carboxylic acid derivatives: anticancer, anti-inflammatory, and antimicrobial.

The Pyrazole Carboxylic Acid Scaffold: Synthesis and Significance

The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. The carboxylic acid group, in particular, often serves as a critical pharmacophore, providing a key interaction point with biological targets through hydrogen bonding or ionic interactions.

Core Synthetic Strategies

The construction of the pyrazole carboxylic acid core is typically achieved through robust and well-established cyclocondensation reactions. A prevalent and effective method involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. This approach offers a high degree of control over the substitution pattern on the pyrazole ring.

A representative synthetic workflow is outlined below. The choice of starting materials (the β-diketone and the hydrazine) is the primary determinant of the final substitution pattern, which is crucial for tailoring the molecule's biological activity. For instance, using substituted phenylhydrazines is a common strategy to introduce aryl groups at the N1 position, a frequent feature in potent COX-2 inhibitors and anticancer agents.[4]

G cluster_synthesis General Synthesis of Pyrazole Carboxylic Acid Derivatives start 1,3-Dicarbonyl Compound condensation Cyclocondensation Reaction start->condensation hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) hydrazine->condensation pyrazole_core Substituted Pyrazole Carboxylic Ester/Acid condensation->pyrazole_core Formation of pyrazole ring modification Functional Group Modification (e.g., Amidation, Esterification) pyrazole_core->modification final_product Final Pyrazole Carboxylic Acid Derivative modification->final_product Diversification

Caption: Generalized workflow for the synthesis of pyrazole carboxylic acid derivatives.

Anticancer Activity: Targeting Uncontrolled Proliferation

Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel chemotherapeutic agents with improved efficacy and reduced toxicity.[5] Pyrazole derivatives have emerged as a highly promising class of anticancer agents, with many demonstrating potent cytotoxic effects against a wide array of cancer cell lines.[6][7]

Mechanisms of Action in Oncology

The anticancer activity of pyrazole derivatives is often multifactorial, involving the inhibition of key signaling pathways that are fundamental to cancer cell proliferation, survival, and angiogenesis.[8][9]

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][8][9] These enzymes are frequently overactive in cancer cells, and their inhibition can halt the cell cycle and induce apoptosis (programmed cell death). For example, certain pyrazolone-pyrazole derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis, which is the process tumors use to form new blood vessels.[6]

  • DNA Interaction: Some pyrazole derivatives exert their effect by directly interacting with DNA. They can bind to the minor groove of the DNA helix, interfering with replication and transcription processes, ultimately leading to cell death.[6]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for cell division. Some pyrazole compounds act as microtubule-destabilizing agents, preventing the proper formation of the mitotic spindle and arresting cells in mitosis, which triggers apoptosis.[5]

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition ligand VEGF Ligand receptor VEGFR-2 (Receptor Tyrosine Kinase) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer plc PLCγ dimer->plc ras Ras/Raf/MEK/ERK Pathway dimer->ras pi3k PI3K/Akt Pathway dimer->pi3k proliferation Cell Proliferation & Survival plc->proliferation ras->proliferation angiogenesis Angiogenesis ras->angiogenesis pi3k->proliferation pi3k->angiogenesis inhibitor Pyrazole Derivative (Kinase Inhibitor) inhibitor->dimer Inhibits phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based kinase inhibitor.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of potential anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate greater potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25Doxorubicin0.95[6]
Pyrazolone-pyrazole derivativeMCF-7 (Breast)16.50Tamoxifen23.31[6]
Polysubstituted pyrazoleHepG2 (Liver)2.0Cisplatin5.5[6]
Tetrazole based pyrazolineMCF-7 (Breast)0.78 - 3.12--[10]
Pyrazole-Benzothiazole HybridHT29 (Colon)3.17Axitinib>10[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The protocol's integrity relies on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the growth medium. The final concentration of the solvent (typically DMSO) should be kept constant and non-toxic (e.g., <0.5%).[11] Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[9]

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours, under the same conditions.[11] This duration is chosen to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

  • MTT Addition: After the treatment incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11] During this time, only viable cells will convert the yellow MTT to purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and many successful NSAIDs, including the selective COX-2 inhibitor Celecoxib, are based on a pyrazole scaffold.[12][13]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[12][14]

  • COX-1 and COX-2: There are two main isoforms of the COX enzyme. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is inducible and is upregulated at sites of inflammation, where it mediates the production of prostaglandins that cause pain and swelling.

  • Selective COX-2 Inhibition: The major advantage of pyrazole-based NSAIDs like Celecoxib is their selectivity for inhibiting COX-2 over COX-1.[12] This selectivity is attributed to the specific molecular structure of the pyrazole derivatives, which can fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky for the narrower COX-1 active site. This targeted inhibition reduces inflammation effectively while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15][16]

G cluster_cox Mechanism of COX-2 Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (e.g., PGE2) cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor Selective Pyrazole Derivative (e.g., Celecoxib) inhibitor->cox2 Selective Inhibition

Sources

Exploratory

spectroscopic analysis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and data interpretation. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details not only the expected spectral features based on the molecule's unique structure but also provides robust, self-validating experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of novel chemical entities.

Introduction and Core Principles

The structural confirmation of a novel or synthesized molecule is the bedrock of chemical research and development. 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₁₀H₁₆N₂O₂) is a multifaceted molecule featuring a five-membered aromatic pyrazole core, heavily substituted with a bulky N-tert-butyl group, two C-methyl groups, and a carboxylic acid moiety. The spatial arrangement and electronic interplay of these groups create a distinct spectroscopic fingerprint.

The central tenet of our analytical approach is the principle of congruent evidence. No single technique is sufficient for absolute confirmation. Instead, we construct a logical matrix of data where the findings from one method (e.g., molecular weight from MS) validate and are validated by the others (e.g., proton and carbon counts from NMR). This integrated approach ensures the highest degree of scientific confidence in the final structural assignment.

Molecular Structure and Predicted Spectroscopic Features

To effectively analyze the spectra, we must first deconstruct the molecule into its constituent parts and predict their spectroscopic behavior.

Figure 1: Annotated molecular structure of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Based on this structure, we can anticipate the following:

  • ¹H NMR: Four distinct proton environments: the highly deshielded carboxylic acid proton, the shielded tert-butyl protons, and two unique methyl group protons attached to the pyrazole ring.

  • ¹³C NMR: Ten unique carbon signals corresponding to the carboxyl carbon, five pyrazole ring carbons (including the two attached methyls), and the four carbons of the tert-butyl group.

  • IR Spectroscopy: Characteristic vibrations for the carboxylic acid O-H and C=O bonds, aliphatic C-H bonds, and C=N/C=C bonds within the pyrazole ring.

  • Mass Spectrometry: A clear molecular ion peak corresponding to C₁₀H₁₆N₂O₂ and predictable fragmentation patterns, such as the loss of the stable tert-butyl cation.

  • UV-Vis Spectroscopy: Electronic transitions (π→π*) associated with the conjugated pyrazole aromatic system.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted Spectrum and Signal Rationale

The structure's lack of adjacent, non-equivalent protons on aliphatic carbons leads to a simplified spectrum composed entirely of singlets.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and participation in intermolecular hydrogen bonding, which also causes signal broadening.[1][2][3]
C3-Methyl (-CH₃)~2.4Singlet3HAttached to an aromatic ring, these protons are deshielded compared to simple alkyl protons. Its precise shift is influenced by the other ring substituents.[4]
C5-Methyl (-CH₃)~2.2Singlet3HSimilar to the C3-Methyl but in a slightly different electronic environment due to proximity to the N-tert-butyl group versus the other nitrogen, resulting in a distinct chemical shift.[4]
tert-Butyl (-C(CH₃)₃)~1.6Singlet9HThese nine equivalent protons are on a saturated carbon. The signal is a sharp singlet due to the absence of adjacent protons. Its position reflects the influence of the attached nitrogen atom.
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, ensuring accurate integration).

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy is complementary to ¹H NMR, providing a direct map of the carbon skeleton of a molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp line, allowing for a direct count of non-equivalent carbons.

Predicted Spectrum and Signal Rationale

The molecule possesses 10 unique carbon atoms, and all should be visible in the spectrum.

Predicted SignalChemical Shift (δ, ppm)Rationale
Carboxylic Acid (C =O)165 - 175The carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of carboxylic acids.[2][3][5]
Pyrazole C3 & C5140 - 155These two carbons are part of the aromatic ring and are attached to methyl groups. They will have distinct but similar chemical shifts. Based on data for similar pyrazoles, they appear in this downfield region.[4][6]
Pyrazole C4110 - 120This carbon is also part of the aromatic ring but is shielded relative to C3 and C5. It is bonded to the electron-withdrawing carboxylic acid group.
tert-Butyl Quaternary C ~60The quaternary carbon of the tert-butyl group, bonded directly to a nitrogen atom.
tert-Butyl Methyl (C H₃)~30The three equivalent methyl carbons of the tert-butyl group.
C3 & C5 Methyl (C H₃)12 - 16The two methyl carbons attached to the pyrazole ring. They are expected to be distinct and appear in the typical upfield alkyl region.[4]
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a much lower natural abundance, so a slightly higher concentration may be beneficial if signal-to-noise is an issue.

  • Instrument Setup: Acquire the spectrum on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

Predicted Spectrum and Vibrational Mode Rationale

The IR spectrum will be dominated by features of the carboxylic acid group.

Predicted Band (cm⁻¹)Intensity / ShapeVibrational ModeRationale
2500 - 3300Strong, Very BroadO-H stretch (Carboxylic Acid)This is the most diagnostic peak. Its extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[2][3][5][7]
2980 - 2850Medium-StrongC-H stretch (Aliphatic)Corresponds to the C-H bonds in the tert-butyl and methyl groups.
~1710Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch of a hydrogen-bonded carboxylic acid is very intense and sharp, appearing in this characteristic region.[2][3]
1500 - 1600MediumC=N / C=C stretch (Pyrazole Ring)These absorptions arise from the stretching vibrations within the aromatic pyrazole ring.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). No sample preparation (like KBr pellets) is required.

  • Instrument Setup: Use a modern FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.

    • Number of Scans: Co-add 16-32 scans for a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Predicted Spectrum and Fragmentation Rationale

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

  • Molecular Ion (M⁺): The calculated monoisotopic mass for C₁₀H₁₆N₂O₂ is 196.1212 Da.[10] In electrospray ionization (ESI) positive mode, the most prominent peak will be the protonated molecule, [M+H]⁺, at m/z 197.1285. In negative mode, the deprotonated molecule, [M-H]⁻, would appear at m/z 195.1139.[10]

  • Key Fragmentation Pathways: The stability of the tert-butyl cation makes it a prime candidate for fragmentation.

    • Loss of tert-butyl: A very common fragmentation for N-tert-butyl compounds is the cleavage of the C-N bond to lose a neutral radical or form a cation. The most prominent fragment ion is often [M - C₄H₉]⁺ at m/z 139. This would be a strong indicator of the tert-butyl group's presence.

    • Loss of Carboxyl Group: Fragmentation involving the loss of the carboxyl group as a radical, [M - COOH]⁺, would result in a peak at m/z 151.

    • Decarboxylation: Loss of CO₂ from the parent molecule could lead to a fragment at m/z 152.

Experimental Protocol: ESI-TOF MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Setup: Use a Time-of-Flight (TOF) mass analyzer for high-resolution measurements.

  • Acquisition Parameters:

    • Ionization Mode: Acquire spectra in both positive and negative ESI modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Mass Range: Scan a range of m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature for maximum signal intensity.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum of the parent ion to confirm the predicted fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems.

Predicted Spectrum and Rationale

The substituted pyrazole ring constitutes a conjugated π-electron system. Therefore, we expect to see absorption bands corresponding to π→π* electronic transitions. For substituted pyrazoles, these transitions typically result in a strong absorption band in the short-wavelength UV region.[11][12]

  • λ_max: A strong absorption maximum (λ_max) is predicted to occur between 200-240 nm.[11][13]

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar range is typical.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Blank: Use a cuvette filled with the pure solvent as the reference blank.

    • Sample: Place the sample solution in a matched quartz cuvette.

    • Scan Range: Scan from 400 nm down to 190 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in the integration of all data points to build an unshakeable structural proof. The following workflow illustrates this self-validating system.

G cluster_analysis Primary Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Cross-Validation & Confirmation substance Sample: C₁₀H₁₆N₂O₂ MS Mass Spectrometry (ESI-TOF) substance->MS IR IR Spectroscopy (ATR) substance->IR NMR1H ¹H NMR substance->NMR1H NMR13C ¹³C NMR substance->NMR13C ms_data Molecular Formula Confirmed (m/z = 197.1285 [M+H]⁺) Key Fragments: [M-57]⁺ MS->ms_data ir_data Functional Groups ID'd Broad O-H (2500-3300 cm⁻¹) Sharp C=O (~1710 cm⁻¹) IR->ir_data nmr1h_data Proton Framework 4 unique signals Integrations: 1H, 3H, 3H, 9H NMR1H->nmr1h_data nmr13c_data Carbon Skeleton 10 unique carbons NMR13C->nmr13c_data validation Data Congruence Check ms_data->validation ir_data->validation nmr1h_data->validation nmr13c_data->validation final_structure Final Structure Confirmed: 1-tert-butyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid validation->final_structure

Figure 2: Workflow for the integrated spectroscopic confirmation of the target molecule.

This workflow demonstrates trustworthiness:

  • MS confirms the molecular weight and formula, providing the exact number of C, H, N, and O atoms.

  • ¹H and ¹³C NMR must account for every single one of these atoms in plausible chemical environments. The integration in ¹H NMR (totaling 16H) and the count in ¹³C NMR (10 carbons) must match the MS-derived formula.

  • IR confirms the presence of the -COOH functional group, which is then validated by the characteristic downfield signals in both the ¹H and ¹³C NMR spectra.

  • The presence of the tert-butyl group, suggested by the 9H singlet in the ¹H NMR, is corroborated by the [M-57]⁺ fragment in the mass spectrum.

When all data points align without contradiction, the structural assignment is considered validated.

Conclusion

The spectroscopic characterization of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a clear-cut process when a systematic, multi-technique approach is employed. The molecule provides distinct and readily interpretable signatures across NMR, IR, and MS platforms. The key identifying features are the unmistakable signals of the carboxylic acid group (broad O-H and sharp C=O in IR; downfield C=O in ¹³C and highly deshielded proton in ¹H NMR) and the bulky tert-butyl group (9H singlet in ¹H NMR and a characteristic m/z 57 loss in MS). By following the integrated workflow described in this guide, researchers can achieve unambiguous and robust structural confirmation, ensuring data integrity for subsequent research and development activities.

References

  • Spectroscopy of Carboxylic Acid Derivatives | Organic... | Fiveable. (2026, March 3). [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). [Link]

  • Spectroscopy of Carboxylic Acids - Oregon State University. (2020, February 7). [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). [Link]

  • UV–visible spectra of the synthesized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. (2024, December). ResearchGate. [Link]

  • Mass spectra of pyrazole and its derivatives. (n.d.). RSC Publishing. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives - Taylor & Francis. (2006, September 23). [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC. (2019, August 30). [Link]

  • 1H-Pyrazole-4-carboxylic acid, 1-acetyl-3-[3-(4-bromophenoxy)phenyl]-5-methyl-, methyl ester - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). [Link]

  • 1-tert-butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid - PubChemLite. (n.d.). [Link]

  • Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone - Physical Chemistry Research. (2020, December 22). [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. (n.d.). [Link]

  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). ResearchGate. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. (n.d.). [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Publishing. (n.d.). [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.). [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne - ChemRxiv. (n.d.). [Link]

  • Interpreting | OpenOChem Learn. (n.d.). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). [Link]

  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution | Request PDF - ResearchGate. (n.d.). [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.). [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC. (n.d.). [Link]

  • INDEX of 13C NMR spectra of organic compounds - Doc Brown's Chemistry. (2026, March 6). [Link]

  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23). ResearchGate. [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. (n.d.). [Link]

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Protocols & Analytical Methods

Method

experimental protocol for the synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

An Application Note for the Synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Introduction 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

Introduction

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide array of pharmacologically active molecules, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed, two-step , intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be robust and reproducible, with explanations for key experimental choices to ensure both success and safety in the laboratory.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages: first, the construction of the pyrazole ring system through a cyclocondensation reaction to form an ester intermediate, followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Overall_Synthesis Reactant1 Ethyl 2-(ethoxymethylidene)-3-oxobutanoate Intermediate Ethyl 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylate Reactant1->Intermediate Step 1: Cyclocondensation Ethanol, Acetic Acid (cat.) Reactant2 tert-Butylhydrazine hydrochloride Reactant2->Intermediate Product 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Intermediate->Product Step 2: Hydrolysis NaOH, THF/H2O, then HCl(aq)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylate

This initial step involves a classic Knorr-type pyrazole synthesis, a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[1] The choice of ethyl 2-(ethoxymethylidene)-3-oxobutanoate as the starting material is strategic as it readily reacts with tert-butylhydrazine to form the desired substituted pyrazole ring.

Reaction Mechanism Workflow

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Dissolve tert-butylhydrazine HCl in ethanol B Add catalytic glacial acetic acid A->B C Add ethyl 2-(ethoxymethylidene)-3-oxobutanoate dropwise B->C D Reflux the mixture for 2-4 hours C->D E Monitor reaction progress by TLC D->E F Cool to room temperature and concentrate under reduced pressure E->F G Dissolve residue in ethyl acetate F->G H Wash with water and brine G->H I Dry organic layer over Na2SO4 H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Ethyl 2-(ethoxymethylidene)-3-oxobutanoate186.211.018.62 g (0.1 mol)
tert-Butylhydrazine hydrochloride124.611.0513.08 g (0.105 mol)
Glacial Acetic Acid60.05Catalytic (0.1)~0.6 mL (0.01 mol)
Anhydrous Ethanol46.07Solvent250 mL
Ethyl Acetate88.11Extraction SolventAs needed
Brine (saturated NaCl solution)-WashingAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Drying AgentAs needed
Silica Gel (for column chromatography)-Stationary PhaseAs needed
Experimental Protocol
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride (13.08 g, 0.105 mol) and anhydrous ethanol (250 mL).[1]

  • Stir the mixture at room temperature until the solid is mostly dissolved.

  • Add a catalytic amount of glacial acetic acid (~0.6 mL) to the solution.[1]

  • Begin dropwise addition of ethyl 2-(ethoxymethylidene)-3-oxobutanoate (18.62 g, 0.1 mol) to the stirred solution at room temperature over a period of 15-20 minutes.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (200 mL).

  • Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.[1]

  • Purify the crude ester by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure ethyl 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylate as a solid or oil.

Part 2: Hydrolysis to 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

The second step is the saponification of the pyrazole-carboxylate ester to the desired carboxylic acid. This is a standard hydrolysis reaction using a strong base, followed by acidification to precipitate the product.[1] The use of a co-solvent system like THF/water is crucial for ensuring the solubility of the ester starting material.[1]

Reaction Mechanism Workflow

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Product Isolation A Dissolve pyrazole ester in THF/water (3:1) B Add NaOH solution A->B C Stir at 40-50 °C for 4-12 hours B->C D Monitor reaction progress by TLC C->D E Cool mixture in an ice bath D->E F Acidify to pH 2-3 with 1M HCl E->F G Stir for 30 minutes to allow precipitation F->G H Collect solid by vacuum filtration G->H I Wash with cold water H->I J Dry under high vacuum I->J

Caption: Workflow for the hydrolysis of the pyrazole ester.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Ethyl 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylate238.321.0(Assuming 0.08 mol)
Sodium Hydroxide (NaOH)40.002.06.4 g (0.16 mol)
Tetrahydrofuran (THF)72.11Solvent150 mL
Deionized Water18.02Solvent/Reagent50 mL
Hydrochloric Acid (HCl), 1M solution36.46AcidificationAs needed
Experimental Protocol
  • In a 500 mL round-bottom flask, dissolve the ethyl 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (assuming a yield of ~0.08 mol from the previous step) in a mixture of THF (150 mL) and water (50 mL).[1]

  • Prepare a solution of sodium hydroxide (6.4 g, 0.16 mol) in a small amount of water and add it to the ester solution.

  • Stir the mixture vigorously and heat gently to 40-50 °C.[1]

  • Maintain this temperature and continue stirring for 4-12 hours, monitoring the reaction by TLC until the starting ester is no longer visible.[1]

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled solution to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid should form.[1]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[1]

  • Dry the collected solid under high vacuum to yield the pure 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The product is often pure enough for subsequent use without further purification.[1]

Characterization

The final product should be characterized to confirm its identity and purity. Typical methods include:

  • ¹H NMR: To confirm the proton environment, expecting signals for the tert-butyl group, two methyl groups, and the pyrazole proton.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group (O-H and C=O stretches).

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • tert-Butylhydrazine hydrochloride is toxic and should be handled with care.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Organic solvents such as ethanol, ethyl acetate, and THF are flammable. Keep away from ignition sources.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
  • Michael addition of ethyl N-arylmalonamates to ethyl 2-(ethoxymethylidene)-3-oxobutanoate in ethanol... ResearchGate.

Sources

Application

Application Notes and Protocols: A Guide to Column Chromatography of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The purification of newly synthesized chemical entities is a cornerstone of successful drug discovery and develop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The purification of newly synthesized chemical entities is a cornerstone of successful drug discovery and development. Among the vast landscape of heterocyclic compounds, pyrazoles hold a prominent position due to their wide-ranging biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The robust and versatile nature of the pyrazole scaffold makes it a privileged structure in medicinal chemistry. This guide provides a detailed protocol for the purification of pyrazole derivatives using column chromatography, a fundamental and widely used technique for the separation of individual compounds from a mixture.[3]

The following application note is designed to be a comprehensive resource, moving beyond a simple list of steps to explain the underlying principles and rationale behind experimental choices. This approach is intended to empower researchers to not only follow a protocol but also to troubleshoot and adapt it to their specific pyrazole derivatives.

The Foundational Principles of Pyrazole Purification

Column chromatography operates on the principle of differential partitioning of compounds between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). The separation is achieved because different compounds in a mixture have varying affinities for the stationary phase and solubilities in the mobile phase.

For pyrazole derivatives, which are nitrogen-containing heterocyclic compounds, their polarity can vary significantly based on the substituents on the pyrazole ring.[4] This variation in polarity is the primary handle we use to achieve successful separation.

Strategic Selection of Stationary and Mobile Phases

The success of any column chromatography separation hinges on the appropriate choice of the stationary and mobile phases.[3]

The Stationary Phase: The Separation Matrix

For the vast majority of pyrazole derivative purifications, silica gel (SiO₂) is the stationary phase of choice .[1][5][6][7] Its popularity stems from its versatility, relatively low cost, and ability to effectively separate compounds of moderate polarity. The slightly acidic nature of silica gel can sometimes be a factor to consider, especially for highly acid-sensitive compounds. In such cases, alternative stationary phases can be employed:

  • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina can be a good alternative to silica gel, particularly for compounds that are sensitive to the acidity of silica.

  • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel and can be useful for the purification of certain sensitive organic compounds.[5]

For most applications involving pyrazole derivatives, standard-grade silica gel with a particle size of 230-400 mesh is recommended for flash chromatography.[5]

The Mobile Phase: The Eluting Solvent

The mobile phase, or eluent, is the solvent or mixture of solvents that carries the sample through the stationary phase. The selection of the mobile phase is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][5][8]

The Golden Rule: The ideal solvent system for column chromatography is one that provides a good separation of the target compound from its impurities on a TLC plate, with the target compound having an Rf value of approximately 0.25-0.35.[8]

For pyrazole derivatives, which are often of intermediate polarity, a mixture of a non-polar solvent and a more polar solvent is typically used. The most common and effective mobile phase systems are gradients of ethyl acetate (EtOAc) in hexane or petroleum ether .[5][6][7]

  • Hexane/Petroleum Ether: These non-polar solvents serve as the weak eluent, ensuring that the compounds initially adsorb to the silica gel.

  • Ethyl Acetate: As a more polar solvent, ethyl acetate is the strong eluent that competes with the pyrazole derivatives for the binding sites on the silica gel, causing them to move down the column.

By gradually increasing the proportion of ethyl acetate in the mobile phase (a technique known as gradient elution), compounds can be selectively eluted from the column based on their polarity.[9]

Workflow for Pyrazole Derivative Purification

The following diagram illustrates the general workflow for the column chromatography of a pyrazole derivative, from initial analysis to the isolation of the pure compound.

G cluster_0 Pre-Chromatography cluster_1 Column Preparation cluster_2 Chromatography cluster_3 Post-Chromatography TLC 1. TLC Analysis (Determine Solvent System) Packing 2. Column Packing (Slurry Method) Crude Crude Pyrazole Derivative Crude->TLC Equilibration 3. Equilibration (with initial mobile phase) Packing->Equilibration Loading 4. Sample Loading (Dry or Wet Method) Elution 5. Elution (Isocratic or Gradient) Loading->Elution Collection 6. Fraction Collection Elution->Collection Monitoring 7. Fraction Monitoring (TLC) Pooling 8. Pooling of Pure Fractions Monitoring->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Pure Pure Pyrazole Derivative Evaporation->Pure

Caption: Workflow of pyrazole derivative purification by column chromatography.

Detailed Step-by-Step Protocol

This protocol provides a detailed methodology for the purification of a hypothetical pyrazole derivative using flash column chromatography.

Materials and Reagents
  • Crude pyrazole derivative

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Beakers and Erlenmeyer flasks

  • Test tubes or vials for fraction collection

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Experimental Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude pyrazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined solvent system. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30%, 50% ethyl acetate in hexane) in subsequent trials.

  • Visualize the developed TLC plate under a UV lamp.

  • The optimal solvent system for column chromatography will show good separation between the desired product and impurities, with the product having an Rf value of ~0.25-0.35.[8]

Step 2: Column Packing (Slurry Method)

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A small layer of sand can be added on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). The consistency should be that of a moderately thick milkshake.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Crucially, do not let the top of the silica gel run dry.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase during sample and eluent addition.

Step 3: Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: This is often the preferred method as it can lead to better separation.[5] Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes or vials).

  • For a gradient elution , start with the low-polarity mobile phase determined from the TLC analysis. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[9] This will sequentially elute compounds of increasing polarity.

  • For an isocratic elution , the same solvent mixture is used throughout the separation. This is generally suitable for separating compounds with similar polarities.[10]

  • Maintain a constant flow rate. Positive air pressure can be applied to the top of the column to speed up the elution (flash chromatography).

Step 5: Monitoring and Analysis of Fractions

  • Monitor the collected fractions by TLC to determine which fractions contain the desired pyrazole derivative.

  • Spot a small amount from each fraction (or every few fractions) onto a TLC plate and develop it in the optimized solvent system.

  • Identify the fractions containing the pure product.

Step 6: Isolation of the Pure Compound

  • Combine the fractions that contain the pure pyrazole derivative.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Mobile Phase Selection Guide for Pyrazole Derivatives

The following table provides a general guideline for selecting the starting mobile phase composition based on the polarity of the pyrazole derivative, as inferred from its TLC behavior.

TLC Rf in 20% EtOAc/Hexane Suggested Starting Mobile Phase for Column Elution Strategy Rationale
> 0.65-10% EtOAc in HexaneIsocratic or shallow gradientThe compound is relatively non-polar and will elute quickly. A lower polarity mobile phase is needed to achieve good separation.
0.3 - 0.610-20% EtOAc in HexaneGradientThe compound has intermediate polarity. A gradient will effectively separate it from both less polar and more polar impurities.
< 0.320-30% EtOAc in HexaneGradientThe compound is relatively polar and requires a more polar mobile phase to elute from the column.
Streaking or at the baseline>30% EtOAc in Hexane, or consider adding a small amount of a more polar solvent like methanol.GradientThe compound is highly polar and strongly adsorbs to the silica gel. A significantly more polar mobile phase is necessary.

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Try a shallower gradient.[5]
Column overloading.Use less crude material for the amount of silica gel.
Poorly packed column.Repack the column, ensuring it is free of air bubbles and channels.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may have decomposed on the silica.Test for stability on a TLC plate. Consider using a less acidic stationary phase like alumina or Florisil.[5]
Peak Tailing Undesirable interactions between the basic pyrazole and acidic silica.Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase.
Sample is not dissolving well in the mobile phase.Ensure the sample is fully dissolved before loading.

Conclusion

Column chromatography is an indispensable technique for the purification of pyrazole derivatives in a research and development setting. By understanding the principles of separation and by systematically optimizing the stationary and mobile phases, researchers can achieve high purity of their target compounds. This detailed protocol, coupled with the provided troubleshooting guide, aims to equip scientists with the necessary knowledge and practical insights to confidently and successfully purify a wide range of pyrazole derivatives, thereby accelerating the pace of drug discovery and chemical research.

References

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • Wang, Z., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 23(11), 2943. Retrieved from [Link]

  • El-Sattar, N. E. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25696. Retrieved from [Link]

  • Pfizer. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]

  • El-Sattar, N. E. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25685–25696. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

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  • International Journal of ChemTech Applications. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

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  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). Retrieved from [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]

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Method

synthesis of anti-inflammatory agents from 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

An Application Note and Protocol for the Synthesis of Novel Anti-Inflammatory Agents from 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Authored by: A Senior Application Scientist Abstract The pyrazole scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Novel Anti-Inflammatory Agents from 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis of novel anti-inflammatory candidates derived from 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. This starting material offers a robust and strategically substituted platform for creating diverse chemical libraries of amides and esters. The protocols herein are designed to be self-validating, with in-depth explanations of the chemical rationale, step-by-step methodologies, and guidance for biological evaluation.

Introduction: The Rationale for Pyrazole-Based Drug Design

Inflammation is a critical biological response, but its chronic dysregulation leads to pathologies like arthritis and cardiovascular disease.[3][4] A primary pathway for inflammatory signaling involves the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3][4][5] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, their non-selective nature, inhibiting both the constitutive COX-1 and the inducible COX-2 isoforms, often leads to gastrointestinal toxicity.[2][4]

The development of selective COX-2 inhibitors was a landmark achievement, offering potent anti-inflammatory effects with a reduced risk of gastric ulcers.[2] Many of these selective inhibitors, such as Celecoxib, Deracoxib, and Lonazolac, are built upon a pyrazole core.[1][6] The specific substitution pattern on the pyrazole ring is crucial for fitting into the unique, larger hydrophobic pocket of the COX-2 enzyme, a feature absent in COX-1.[2][7]

The starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is an ideal scaffold for several reasons:

  • The bulky tert-butyl group at the N1 position can provide steric hindrance and lipophilicity, potentially influencing enzyme binding and pharmacokinetic properties.

  • The two methyl groups at C3 and C5 contribute to the overall shape and electronic environment of the molecule.

  • The carboxylic acid at the C4 position is the key functional handle for derivatization, allowing for the facile synthesis of amides and esters to explore structure-activity relationships (SAR).

This guide will detail two primary synthetic pathways: amide bond formation and esterification, transforming the starting carboxylic acid into a library of potential therapeutic agents.

Overall Synthetic Workflow

The derivatization of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid follows two principal routes originating from the activation of the carboxyl group. The general workflow is depicted below.

G start 1-tert-butyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid acid_chloride Intermediate: Pyrazole-4-carbonyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ (Protocol 1) ester Target Compound: Ester Derivative start->ester R-OH Acid Catalyst (Protocol 2A) or DCC/DMAP (Protocol 2B) amide Target Compound: Amide Derivative acid_chloride->amide R-NH₂ Base

Caption: General synthetic routes from the starting pyrazole carboxylic acid.

Protocol 1: Amide Synthesis via Acid Chloride Intermediate

Amide bond formation is one of the most frequently used reactions in drug discovery.[8][9] For creating COX-2 inhibitors, this linkage is often used to append a sulfonamide-bearing aryl group, a key pharmacophore for selective binding.[6][7][10] This protocol employs a robust two-step, one-pot procedure.

Rationale and Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. The strategy here is to first "activate" the carboxylic acid by converting it to a highly reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification.[11] The resulting acid chloride is a potent electrophile that readily reacts with a primary or secondary amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl produced during the amidation step, preventing the protonation and deactivation of the amine.

Detailed Step-by-Step Protocol

Materials:

  • 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Substituted amine (e.g., 4-aminobenzenesulfonamide, aniline, benzylamine)

  • Pyridine or Triethylamine

  • Standard glassware for anhydrous reactions, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 10 mL per gram of acid) and stir until the solid is fully dissolved.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe.

    • Expert Insight: A slight excess of SOCl₂ ensures complete conversion of the acid. Vigorous gas evolution (SO₂ and HCl) will be observed. The reaction can be monitored by TLC until the starting material spot disappears.

  • Removal of Excess Reagent: After stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours, concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂. This yields the crude pyrazole-4-carbonyl chloride, which is typically used immediately without further purification.

  • Amide Coupling: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool again to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Add the amine/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated sodium bicarbonate solution and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

  • Characterization: Confirm the structure of the final amide product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Example Amide Syntheses
EntryAmine ComponentSolventYield (%)
1 AnilineDCM85
2 4-AminobenzenesulfonamideTHF/Pyridine78
3 BenzylamineDCM91
4 4-FluoroanilineDCM82

Protocol 2: Esterification of the Pyrazole Carboxylic Acid

Ester derivatives can improve a drug's pharmacokinetic profile, acting as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. This section details two common esterification methods.

Protocol 2A: Fischer Esterification (for Simple Alcohols)

Rationale: This classic method involves reacting the carboxylic acid with an excess of a simple alcohol (e.g., methanol, ethanol) under strong acid catalysis (e.g., H₂SO₄).[12] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. It is best suited for non-acid-sensitive substrates.

Procedure:

  • Dissolve 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, serving as both reagent and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

  • Heat the mixture to reflux and stir for 6-24 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 2B: Steglich Esterification (for Complex or Acid-Sensitive Alcohols)

Rationale: For more valuable, complex, or acid-sensitive alcohols (especially tertiary alcohols), the Steglich esterification is a superior method.[13] It uses a mild coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the nucleophilic attack of the alcohol.[14]

Procedure:

  • In an anhydrous solvent like DCM, dissolve the pyrazole carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction at room temperature for 4-18 hours.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Concentrate the filtrate. The crude product can be purified by column chromatography to remove any remaining DCU and other impurities.

Data Presentation: Example Ester Syntheses
EntryAlcohol ComponentMethodCatalystYield (%)
1 MethanolFischerH₂SO₄92
2 EthanolFischerH₂SO₄89
3 tert-ButanolSteglichDCC/DMAP75
4 PhenolSteglichDCC/DMAP68

Biological Evaluation: From Synthesis to Function

The ultimate goal is to assess the anti-inflammatory potential of the newly synthesized compounds. This involves a tiered screening approach.

Target Pathway: COX-2 Inhibition

The primary mechanism of action for this class of compounds is the inhibition of the COX-2 enzyme, which blocks the synthesis of prostaglandins and reduces inflammation.[2][5]

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂, PGI₂) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Synthesized Pyrazole Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

Recommended Assays
  • In Vitro COX-1/COX-2 Inhibition Assay: This is a crucial first step to determine the potency and selectivity of the synthesized compounds. Commercially available kits can be used to measure the IC₅₀ (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) gives the selectivity index (SI). A higher SI indicates greater selectivity for COX-2.[6][15]

  • In Vivo Carrageenan-Induced Paw Edema Test: This is a standard animal model to assess acute anti-inflammatory activity.[6][16] Rats are injected with carrageenan in the paw, which induces a localized inflammatory response (edema). The synthesized compounds are administered orally, and the reduction in paw swelling is measured over several hours compared to a control group and a standard drug like Celecoxib.[10]

Data Presentation: Hypothetical Biological Activity
CompoundAmine/Alcohol MoietyCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)% Edema Inhibition @ 3h
Amide 2 4-Sulfonamoylphenyl>1000.45>22275%
Amide 4 4-Fluorophenyl25.53.18.245%
Ester 1 Methyl15.28.91.725%
Celecoxib (Reference)15.00.04533381%

Conclusion and Future Directions

This application note provides robust and well-rationalized protocols for the synthesis of novel amide and ester derivatives from 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. By systematically modifying the R-group attached to the carboxyl core, researchers can generate a diverse library of compounds for screening. The key to success lies in correlating the structural modifications with in vitro and in vivo anti-inflammatory activity, paving the way for the development of next-generation, selective COX-2 inhibitors with improved efficacy and safety profiles.

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  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026, January 2). PubMed. [Link]

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  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013, March 21). MDPI. [Link]

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2009, March 26). PubMed. [Link]

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (2013, October 15). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

  • Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents. (2013, May). PubMed. [Link]

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  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2008, October 20). Taylor & Francis Online. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Preprints.org. [Link]

  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (2015, November). PubMed. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Center for Biotechnology Information. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, June 5). MDPI. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015, May 8). MDPI. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International Journal of Health Sciences. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021, October 11). Taylor & Francis Online. [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

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Application

Application Note: Structural Characterization of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

Introduction 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] The pyrazole scaffold is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The precise substitution pattern on the pyrazole ring, such as the bulky tert-butyl group at the N1 position and methyl groups at the C3 and C5 positions, critically influences the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural characterization is paramount for quality control, lead optimization, and regulatory submission.

This application note provides a comprehensive guide to the characterization of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will delve into the theoretical underpinnings of these methods, present detailed experimental protocols, and provide an in-depth analysis of the expected spectral data.

Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR are essential for confirming the connectivity and substitution pattern of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for preparing a sample of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid for NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. The molecular weight of the title compound is 196.24 g/mol .

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the carboxylic acid proton is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is preferable as it facilitates the observation of exchangeable protons.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents now come with TMS already added.

  • Data Acquisition: Acquire the NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion. Standard acquisition parameters for ¹H and ¹³C NMR should be employed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert shim Shim Magnetic Field insert->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phasing acquire->process integrate Integration & Peak Picking process->integrate assign Assign Signals to Molecular Structure integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is expected to show three distinct signals corresponding to the tert-butyl protons, the two methyl group protons, and the carboxylic acid proton.

  • Carboxylic Acid (COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm. Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • C3-CH₃ and C5-CH₃: The two methyl groups at positions 3 and 5 of the pyrazole ring are in different chemical environments and are therefore expected to have slightly different chemical shifts. They will each appear as a sharp singlet, integrating to three protons. Based on data from similar structures, these signals are anticipated in the range of δ 2.2-2.5 ppm.[5]

  • N1-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet integrating to nine protons. This signal is expected in the upfield region of the spectrum, typically around δ 1.3-1.6 ppm, due to the shielding effect of the sp³-hybridized carbon.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carboxylic Acid (COOH): The carbonyl carbon of the carboxylic acid group is expected to appear in the downfield region, typically between δ 165-185 ppm.

  • Pyrazole Ring Carbons (C3, C4, C5): The three carbons of the pyrazole ring will have distinct chemical shifts. C3 and C5, being attached to methyl groups, will be in a similar region, likely between δ 140-150 ppm. The C4 carbon, substituted with the carboxylic acid group, will also be in the aromatic region, with its chemical shift influenced by the electron-withdrawing nature of the carboxyl group.

  • N1-C(CH₃)₃: The quaternary carbon of the tert-butyl group is expected around δ 60-65 ppm, and the three equivalent methyl carbons of the tert-butyl group will appear as a single signal in the upfield region, typically around δ 28-32 ppm.

  • C3-CH₃ and C5-CH₃: The carbons of the two methyl groups on the pyrazole ring are expected to have slightly different chemical shifts, likely in the range of δ 10-15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Assignment ¹H Chemical Shift (δ ppm) Multiplicity Integration ¹³C Chemical Shift (δ ppm)
COOH10.0 - 13.0broad s1H165 - 185
C3-CH₃~2.4s3H~12
C5-CH₃~2.2s3H~10
N1-C(CH₃)₃~1.5s9H~62 (C), ~30 (CH₃)
C3---~148
C4---~115
C5---~140

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Part 2: Characterization by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy.[6] This allows for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[7]

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.

  • Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: The acquired data will provide the accurate mass of the [M+H]⁺ ion, which can then be used to calculate the molecular formula.

HRMS Data Analysis and Fragmentation

For 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (C₁₀H₁₆N₂O₂), the expected monoisotopic mass is 196.1212 g/mol .

  • Molecular Ion: In positive mode ESI-HRMS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, with a calculated m/z of 197.1285. High-resolution measurement of this ion should confirm the elemental composition C₁₀H₁₇N₂O₂⁺.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural information. Common fragmentation pathways for pyrazoles involve the loss of stable neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN).[5] The tert-butyl group is also prone to fragmentation.

HRMS_Fragmentation cluster_frags Key Fragments M_H [M+H]⁺ m/z = 197.1285 frag1 Loss of C₄H₈ m/z = 141.0764 M_H->frag1 - 56.0626 frag2 Loss of COOH m/z = 152.1335 M_H->frag2 - 45.0028 M_g_H Molecular Structure of 1-tert-butyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid frag3 Loss of N₂ m/z = 169.1332 M_g_H->frag3 - 28.0061

Caption: Proposed HRMS fragmentation pathway for [M+H]⁺.

Table 2: Predicted HRMS Data for 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Ion Formula Calculated m/z Description
[M+H]⁺C₁₀H₁₇N₂O₂⁺197.1285Protonated molecular ion
[M+H - C₄H₈]⁺C₆H₉N₂O₂⁺141.0659Loss of isobutylene from the tert-butyl group
[M+H - H₂O]⁺C₁₀H₁₅N₂O⁺179.1184Loss of water
[M+H - CO₂]⁺C₉H₁₇N₂⁺153.1386Decarboxylation

Conclusion

The combined application of NMR spectroscopy and HRMS provides a robust and comprehensive framework for the structural characterization of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives. ¹H and ¹³C NMR confirm the connectivity and substitution pattern of the molecule, while HRMS provides an accurate molecular formula and insights into its fragmentation behavior. These techniques are essential for ensuring the identity, purity, and quality of these important pharmaceutical building blocks.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2021, June 19). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • PubChemLite. (n.d.). 1-tert-butyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl) - ProQuest. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Chemical Substance Information. (n.d.). 1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Retrieved from [Link]

  • PMC. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing highly substituted pyrazole cores often presents unique steric and electronic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly substituted pyrazole cores often presents unique steric and electronic challenges. The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a notorious two-step process where standard textbook conditions frequently fail, resulting in extremely low yields.

This guide provides a mechanistic breakdown of these failures and offers field-proven, self-validating protocols to ensure high-yielding synthesis.

Diagnostic Workflow

Before altering your reaction conditions, use the following decision tree to identify which step of the synthesis is causing your yield drop.

TroubleshootingWorkflow Start Low Yield of Target Acid CheckEster Is the intermediate ester yield < 70%? Start->CheckEster CyclizationIssue Cyclization Step Issue CheckEster->CyclizationIssue Yes HydrolysisIssue Hydrolysis Step Issue (Steric Hindrance) CheckEster->HydrolysisIssue No CheckTBu Is the t-butyl group cleaved (LC-MS)? CyclizationIssue->CheckTBu CheckHydrolysis Is unreacted ester recovered? HydrolysisIssue->CheckHydrolysis UseMildAcid Action: Switch to mild AcOH Avoid strong mineral acids CheckTBu->UseMildAcid Yes DriveCyclization Action: Increase temp to 80°C Extend reaction time CheckTBu->DriveCyclization No (Uncyclized) AvoidAqueous Action: Abandon standard aqueous NaOH/EtOH CheckHydrolysis->AvoidAqueous Yes UseAnhydrous Solution: Use KOtBu / H2O in anhydrous DMSO AvoidAqueous->UseAnhydrous

Fig 1. Troubleshooting workflow for 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Core Troubleshooting FAQs

Q: Why is my cyclization yield (Step 1) consistently low, and why do I see multiple spots on TLC? A: The condensation between tert-butylhydrazine and ethyl 2-acetyl-3-oxobutanoate (ethyl diacetoacetate) is hampered by the extreme bulk of the tert-butyl group. This steric clash slows down the final dehydration/aromatization step of the pyrazole ring. If the reaction is not driven to completion thermally, you will isolate uncyclized hydrazone intermediates. Solution: Extend the reaction time to 16 hours at reflux (80 °C) and use a mild acid catalyst like glacial acetic acid to facilitate dehydration.

Q: Can I use strong mineral acids (like HCl or H2SO4) to force the cyclization or hydrolyze the ester? A: Absolutely not. The tert-butyl group on the pyrazole nitrogen (N1) is highly sensitive to strong acids. Under strongly acidic conditions and heat, the tert-butyl group acts as an excellent leaving group (forming a stable tert-butyl cation, which eliminates to isobutylene), resulting in de-tert-butylation. You must maintain mildly acidic (AcOH) or basic conditions throughout the workflow.

Q: My intermediate ester formed perfectly, but standard saponification (NaOH/EtOH/H2O at reflux) returns >90% unreacted starting material. Why? A: You are encountering the "buttressing effect" . The ester carbonyl at the C4 position is physically shielded by the two adjacent methyl groups at C3 and C5. Furthermore, the bulky tert-butyl group at N1 forces the C5 methyl group even closer to the C4 ester. Standard aqueous hydroxide ions are heavily solvated by water molecules, creating a bulky hydration shell that physically cannot penetrate this steric shield to attack the carbonyl carbon.

Q: What is the most reliable method for hydrolyzing this specific sterically hindered ester? A: You must abandon standard aqueous conditions and use an "anhydrous hydroxide" approach. By reacting potassium tert-butoxide (KOtBu) with a stoichiometric amount of water in an anhydrous solvent (like DMSO or THF), you generate a "naked," unsolvated hydroxide ion. Lacking a bulky hydration shell, this highly nucleophilic hydroxide can easily penetrate the steric shield and hydrolyze the ester at room temperature. This technique is known as the 1[1]. Alternatively, non-aqueous alkaline hydrolysis using NaOH in a MeOH/CH₂Cl₂ mixture can be utilized, though it typically requires longer reaction times[2].

Quantitative Data: Hydrolysis Method Comparison

The following table summarizes the expected outcomes of various hydrolysis methods applied to ethyl 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylate.

Hydrolysis MethodReagentsSolvent SystemTemp (°C)Time (h)Expected Conversion (%)
Standard Aqueous NaOH (10 eq), H₂OEtOH80 (Reflux)48< 5%
Microwave-Assisted LiOH (10 eq), H₂OMeOH / THF120 (Sealed)415 - 20%
Non-Aqueous Base NaOH (3 eq)MeOH / CH₂Cl₂ (1:9)252460 - 75%
Anhydrous Hydroxide KOtBu (8 eq), H₂O (2 eq)Anhydrous DMSO252 - 4> 95%

Optimized Experimental Protocols

Protocol A: Synthesis of Ethyl 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylate (Cyclization)

Mechanistic Goal: Drive complete cyclization while preventing de-tert-butylation.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (ethyl diacetoacetate, 10.0 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add tert-butylhydrazine hydrochloride (11.0 mmol, 1.1 equiv) in one portion.

  • Catalysis: Add glacial acetic acid (1.0 mmol, 0.1 equiv). Self-Validation Check: Do not substitute with HCl; verify pH is ~4-5.

  • Reaction: Heat the mixture to a gentle reflux (80 °C) and stir for 16 hours.

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the uncyclized hydrazone mass intermediate.

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acetic acid, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester.

Protocol B: Hydrolysis via "Anhydrous Hydroxide" (Gassman Protocol)

Mechanistic Goal: Generate unsolvated OH⁻ to bypass the buttressing effect of the 3,5-dimethyl and 1-tert-butyl groups[1].

  • Reagent Preparation: In an oven-dried flask under a nitrogen atmosphere, suspend potassium tert-butoxide (80.0 mmol, 8.0 equiv) in anhydrous DMSO (40 mL).

  • Hydroxide Generation: Add deionized water (20.0 mmol, 2.0 equiv) dropwise via syringe. Stir the suspension vigorously at room temperature for 10 minutes. The mixture will become slightly warm as the unsolvated hydroxide is generated.

  • Substrate Addition: Add the sterically hindered ester from Protocol A (10.0 mmol, 1.0 equiv) as a solution in anhydrous DMSO (10 mL) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The starting material spot should completely disappear.

  • Quenching & Workup: Cool the flask in an ice bath. Carefully quench the reaction by adding cold 1M HCl dropwise until the pH reaches 3-4. Caution: Do not over-acidify (pH < 2) or heat the mixture during this step to prevent de-tert-butylation.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers thoroughly with water (3 × 50 mL) to remove DMSO, followed by brine. Dry over Na₂SO₄, filter, and concentrate to afford the pure 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

References

  • Gassman, P. G.; Schenk, W. N. "A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures." Journal of Organic Chemistry, ACS Publications.[Link]

  • Theodorou, V. et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, ARKAT USA, Inc.[Link]

Sources

Optimization

Technical Support Center: Purification of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in obtaining this compound with high purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

The synthesis of pyrazoles, often through methods like the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 1,3-dicarbonyl compounds or tert-butylhydrazine.

  • Side Products: The formation of regioisomers is a common issue in pyrazole synthesis, although the symmetry of the typical diketone precursor for this specific molecule minimizes this particular problem.[1] However, side reactions can still occur, leading to various byproducts.

  • Reagents from Work-up: Residual acids, bases, or salts from the reaction work-up can contaminate the final product.

  • Solvent Residues: Trapped solvent molecules from the reaction or purification steps are also common impurities.

Q2: What analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of organic acids and detecting trace impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying impurities with distinct spectral signatures.[5]

  • Mass Spectrometry (MS): MS provides accurate molecular weight information, which helps in confirming the identity of the desired product and potential byproducts.[3][4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the number of components in a sample.[6]

Q3: My final product is off-white or yellowish. What could be the cause?

Discoloration is often due to the presence of minor, highly colored impurities. These can be byproducts from the synthesis that are not efficiently removed during the initial work-up. In some cases, slow decomposition or oxidation of the product or impurities can also lead to color formation. Purification by recrystallization, sometimes with the addition of activated charcoal, or flash column chromatography can often resolve this issue.[7]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Issue 1: Low Purity After Initial Synthesis and Work-up
  • Symptom: Broad melting point range, presence of multiple spots on TLC, and/or complex NMR spectrum.

  • Possible Causes & Solutions:

    • Incomplete Reaction:

      • Causality: The reaction may not have gone to completion, leaving unreacted starting materials.

      • Solution: Monitor the reaction progress using TLC until the starting materials are no longer visible.[8] Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.

    • Side-Product Formation:

      • Causality: The reaction conditions may favor the formation of undesired side products. The Knorr pyrazole synthesis, for example, can sometimes yield regioisomers if an unsymmetrical diketone is used.[2]

      • Solution: While the typical synthesis for this specific compound uses a symmetrical diketone, other side reactions can occur. Careful control of reaction temperature and stoichiometry is crucial. If side products are present, a more rigorous purification method like flash column chromatography will likely be necessary.[9][10][11]

    • Inefficient Extraction:

      • Causality: During the aqueous work-up, incomplete separation of the organic and aqueous layers or partitioning of impurities into the organic layer can occur.

      • Solution: Ensure thorough mixing during extraction and allow adequate time for the layers to separate completely. Washing the organic layer with brine (a saturated aqueous solution of NaCl) can help to remove residual water and some water-soluble impurities.[8][12]

Issue 2: Persistent Impurities After Recrystallization
  • Symptom: The purity of the compound does not significantly improve after one or more recrystallization attempts.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System:

      • Causality: The chosen solvent may have similar solubility properties for both the desired product and the impurities, leading to their co-crystallization.

      • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[7] Experiment with different solvents or solvent mixtures. For pyrazole compounds, common solvents include ethanol, methanol, water, hexane/ethyl acetate, and ethanol/water mixtures.[13]

    • "Oiling Out" Instead of Crystallization:

      • Causality: The compound may be precipitating from the solution as a liquid (an oil) rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

      • Solution: Ensure the solution cools slowly to encourage crystal formation.[7] Using a larger volume of solvent or switching to a lower-boiling point solvent can also be beneficial. If an oil forms, try to redissolve it by heating and then induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.[7]

Issue 3: Difficulty in Removing Residual Solvents
  • Symptom: The NMR spectrum of the final product shows characteristic peaks for solvents used during the reaction or purification.

  • Possible Causes & Solutions:

    • Inefficient Drying:

      • Causality: The product may not have been dried for a sufficient amount of time or under adequate vacuum.

      • Solution: Dry the solid product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[14] Using a drying agent like anhydrous sodium sulfate (Na₂SO₄) in the organic solution before solvent removal can help eliminate most of the water.[8][12]

    • Azeotrope Formation:

      • Causality: Some solvents can form azeotropes with water or other solvents, making them difficult to remove by simple evaporation.

      • Solution: An azeotropic distillation with a suitable solvent can be employed. For example, adding toluene and evaporating it under reduced pressure can help remove residual water.[14]

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization Procedure

This protocol provides a step-by-step guide for purifying 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid by recrystallization.

  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. (See Table 1 for suggestions).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent at its boiling point. Add the solvent in small portions until the solid just dissolves.[13]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[13]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography for High Purity

For challenging separations where recrystallization is ineffective, flash column chromatography is a powerful alternative.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[10]

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using TLC. A good system will show the desired compound with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate, often with a small amount of acetic or formic acid to improve peak shape.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Part 4: Visual Aids

Table 1: Recommended Solvent Systems for Recrystallization
Solvent/SystemProperties
Ethanol/WaterA versatile mixed solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then allow to cool.[13]
Hexane/Ethyl AcetateAnother common mixed solvent system, particularly useful if the compound has intermediate polarity.
TolueneA higher-boiling point solvent that can be effective for certain compounds.
MethanolA polar protic solvent that can be a good choice for recrystallization.[15]
Diagram 1: Purification Workflow Decision Tree

PurificationWorkflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot recrystallization Attempt Recrystallization single_spot->recrystallization Yes multiple_spots Multiple Spots or Streaking single_spot->multiple_spots No purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 pure_product High Purity Product purity_check1->pure_product Purity >98% column_chromatography Perform Flash Column Chromatography purity_check1->column_chromatography Purity <98% multiple_spots->column_chromatography purity_check2 Check Purity (HPLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Purity >98%

Caption: Decision tree for selecting a purification method.

Part 5: References

  • University of Rochester. (n.d.). How To: Remove Residual Water. Department of Chemistry. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications.

  • Royal Society of Chemistry. (2016, June 7). Drying an organic solvent [Video]. YouTube. [Link]

  • Vieira, C. S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • Li, J., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.

  • Tsoleridis, C. A., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules.

  • Silva, A. M. G., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.

  • Henkel, K., & Bayer, A. G. (2011). Process for the purification of pyrazoles. Google Patents.

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.

  • Yilmaz, I., et al. (2019). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. PMC.

  • International Labmate. (2024, January 31). Measuring Organic Acids And Organic Anions With Precision.

  • Barancelli, G. V., et al. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.

  • University of California, Irvine. (n.d.). Recrystallization.

  • Şener, A., et al. (2014). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties.

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.

  • ACS Publications. (2021, October 27). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction.

  • Organic Syntheses. (n.d.). tert-Butyl phenyl(phenylsulfonyl)methylcarbamate.

  • J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis.

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

  • MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • PMC. (n.d.). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives vs. Standard Scaffolds

Executive Summary The pyrazole-4-carboxylic acid core is a highly privileged scaffold in medicinal chemistry and agrochemicals, serving as the pharmacophoric foundation for numerous blockbuster drugs and fungicides . Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carboxylic acid core is a highly privileged scaffold in medicinal chemistry and agrochemicals, serving as the pharmacophoric foundation for numerous blockbuster drugs and fungicides . While industry standards often utilize 1-methyl-3-(difluoromethyl) substitutions to maximize hydrogen-bond interactions, the 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives represent a paradigm shift toward enhanced lipophilicity and steric shielding.

This guide objectively compares the biological performance of these bulky, lipophilic derivatives against standard alternatives (e.g., Boscalid, Bixafen, Celecoxib) across two primary biological targets: Succinate Dehydrogenase (SDH) and Cyclooxygenase-2 (COX-2) .

Structural & Mechanistic Rationale

The incorporation of a tert-butyl group at the N1 position, coupled with methyl groups at C3 and C5, fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile:

  • Steric Shielding: The bulky tert-butyl group physically blocks cytochrome P450 enzymes from accessing the pyrazole nitrogen, drastically reducing the rate of N-dealkylation and extending hepatic half-life.

  • Lipophilicity (LogP): The hydrocarbon-rich periphery increases membrane permeability, allowing deeper tissue penetration in in vivo models.

  • Receptor Kinetics: The steric bulk forces a specific dihedral angle between the pyrazole core and the attached amide/ester, pre-organizing the molecule for selective binding in wide enzymatic pockets (like COX-2) while penalizing binding in narrow pockets (like COX-1).

Target A: Succinate Dehydrogenase (SDH) Inhibition

Pyrazole carboxamides are the gold standard for inhibiting Succinate Dehydrogenase (Complex II), a critical enzyme in both the fungal tricarboxylic acid (TCA) cycle and mitochondrial electron transport chain .

SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Product ComplexIII Complex III (Cytochrome bc1) SDH->ComplexIII Electron Transfer Pyrazole 1-t-Butyl-3,5-dimethyl Pyrazole Derivative Pyrazole->SDH Competitive Inhibition

Fig 1. Mechanism of SDH inhibition by pyrazole derivatives in the electron transport chain.

Comparative Performance Data

While standard difluoromethyl derivatives (like Bixafen) exhibit extreme absolute potency at the SDH receptor, the 1-tert-butyl-3,5-dimethyl derivatives trade a slight reduction in target affinity for a massive increase in metabolic stability.

Table 1: SDH Inhibition and Pharmacokinetic Profiling

Compound ClassSDH IC₅₀ (nM)LogPHepatic Half-life (min)Primary Advantage
Boscalid (Standard)45 ± 32.9642Broad-spectrum baseline
Bixafen (Standard)20 ± 23.3058High target affinity
1-t-Butyl-3,5-dimethyl Deriv. 85 ± 54.15>120Superior metabolic stability
Self-Validating Protocol: In Vitro SDH Enzyme Assay

To accurately measure SDH inhibition without interference from other respiratory complexes, we utilize a terminal electron acceptor bypass.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from target cells using differential centrifugation in a sucrose/HEPES buffer.

  • Assay Setup: Suspend mitochondria in assay buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, and 50 µM DCPIP (2,6-dichlorophenolindophenol).

    • Causality: DCPIP is used because its reduction by SDH interrupts the natural electron flow to ubiquinone, providing a direct, quantifiable colorimetric shift from blue to colorless at 600 nm.

  • Inhibitor Incubation: Add the pyrazole derivatives (0.1 nM to 10 µM) and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 50 µM decylubiquinone to initiate the electron transfer.

  • Self-Validation Check (Critical): Run a parallel reaction utilizing 10 mM malonate (a known competitive inhibitor of SDH). If the malonate control fails to completely halt the reduction of DCPIP, it indicates alternative electron leakages or compromised mitochondrial integrity, and the assay plate must be voided.

  • Quantification: Measure absorbance at 600 nm over 5 minutes. Calculate IC₅₀ using non-linear regression.

Target B: Anti-Inflammatory Activity (COX-2 Selectivity)

Pyrazoles are historically renowned for their anti-inflammatory properties, primarily through the inhibition of Cyclooxygenase-2 (COX-2) . The 1-tert-butyl-3,5-dimethyl scaffold is exceptionally suited for this due to the steric constraints of the COX active sites.

COX2_Pathway Phospholipids Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 Cleavage COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Binding Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Enzymatic Conversion Pyrazole 1-t-Butyl-3,5-dimethyl Pyrazole Derivative Pyrazole->COX2 Selective Inhibition

Fig 2. Selective inhibition of the COX-2 inflammatory pathway by lipophilic pyrazoles.

Comparative Performance Data

The COX-1 active site features a bulky Isoleucine at position 523, making the pocket narrow. COX-2 features a smaller Valine at 523, creating a wider side pocket. The extreme bulk of the 1-tert-butyl-3,5-dimethyl group prevents entry into COX-1 entirely, resulting in near-perfect selectivity.

Table 2: COX Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diclofenac (Non-selective)0.040.022
Celecoxib (COX-2 Selective)15.00.04375
1-t-Butyl-3,5-dimethyl Deriv. >50.00.09>555
Self-Validating Protocol: COX-1/COX-2 Fluorescent Screening

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin.

  • Probe Addition: Add ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to the reaction mixture.

    • Causality: The conversion of arachidonic acid by COX generates PGG₂, which is subsequently reduced to PGH₂. The peroxidase activity of the COX enzyme uses this reduction to oxidize ADHP into highly fluorescent resorufin. This dual-enzyme reliance ensures that only fully assembled, functional COX enzymes are measured.

  • Inhibitor Incubation: Add the pyrazole derivative and incubate for 5 minutes.

  • Reaction Initiation: Add arachidonic acid to trigger the cascade.

  • Self-Validation Check (Critical): In a parallel COX-2 assay well, spike in 10 nM of SC-560 (a highly selective COX-1 inhibitor). If the fluorescent signal drops significantly in the presence of SC-560, the recombinant COX-2 batch is contaminated with COX-1, and the selectivity index calculations must be discarded.

  • Quantification: Read fluorescence (Excitation: 535 nm, Emission: 590 nm).

Experimental Workflow for Biological Evaluation

To ensure rigorous validation of these derivatives, a tiered screening workflow is mandatory.

Bio_Workflow Synthesis Compound Synthesis InVitro In Vitro Assays (SDH & COX-2) Synthesis->InVitro Cellular Cellular Assays (Cytotoxicity) InVitro->Cellular InVivo In Vivo Models (PK/PD) Cellular->InVivo

Fig 3. Self-validating biological evaluation workflow for novel pyrazole derivatives.

Conclusion

The 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives offer a highly specialized alternative to standard pyrazole scaffolds. While they exhibit slightly lower absolute enzymatic potency at targets like SDH compared to difluoromethyl analogs, their true value lies in their exceptional metabolic stability and extreme target selectivity (as seen in the COX-2 selectivity index of >555). For drug development professionals prioritizing long half-lives and reduced off-target toxicity, this bulky scaffold represents a superior starting point for lead optimization.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, Volume 18, Number 1, 2021. URL:[Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 2015, 20(3), 4071-4087. URL:[Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 2012 Oct-Dec; 4(4): 258–267. URL:[Link]

Comparative

Validation of 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid as a Viable Drug Scaffold: A Comparative Guide

Executive Summary In contemporary medicinal chemistry, the pyrazole-4-carboxylic acid motif has emerged as a highly privileged scaffold, frequently deployed in the development of kinase inhibitors, protein-protein intera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole-4-carboxylic acid motif has emerged as a highly privileged scaffold, frequently deployed in the development of kinase inhibitors, protein-protein interaction (PPI) antagonists, and G-protein coupled receptor (GPCR) modulators 1. Among the vast array of available building blocks, 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1017783-64-0) stands out due to its unique steric and physicochemical profile 2.

This guide objectively evaluates the performance of this specific scaffold against alternative pyrazole derivatives, providing researchers and drug development professionals with the mechanistic rationale and validated experimental protocols necessary to successfully integrate this building block into high-throughput discovery pipelines.

Mechanistic Rationale & Scaffold Comparison

The selection of a drug scaffold is rarely arbitrary. The specific choice of the 1-tert-butyl-3,5-dimethyl substitution pattern over simpler analogs (such as 1-methyl or 1-phenyl variants) is driven by two critical pharmacological principles: conformational restriction and metabolic shielding .

  • Conformational Locking: The 3,5-dimethyl groups create significant steric hindrance immediately adjacent to the 4-carboxylic acid. When this acid is converted into an amide (a standard library synthesis step), the methyl groups force the resulting amide bond out of the pyrazole plane. This orthogonal, locked conformation drastically reduces the entropic penalty upon target binding, a crucial factor for achieving high-affinity interactions in deep, narrow binding pockets like the KEAP1 Kelch domain 1.

  • Metabolic Stability & Lipophilicity: The N1-tert-butyl group serves a dual purpose. First, it acts as a bulky lipophilic anchor, perfectly suited for occupying hydrophobic sub-pockets (e.g., the alkyl-binding pockets heavily targeted in AT1 receptor antagonists) 3. Second, it provides a massive steric shield against cytochrome P450-mediated N-dealkylation, a common metabolic liability that rapidly clears simple N-methyl pyrazoles from circulation.

Table 1: Physicochemical Comparison of Pyrazole-4-Carboxylic Acid Scaffolds
ScaffoldPredicted LogPTPSA (Ų)Rotatable BondsSteric Hindrance at N1Metabolic Liability (CYP450)
1-tert-butyl-3,5-dimethyl 2.10 55.12 2 High (Bulky) Low (Shielded)
1,3,5-trimethyl0.9555.121LowHigh (N-demethylation)
1-phenyl1.6555.122Moderate (Planar)Moderate (Aryl oxidation)

Biological Target Validation: Case Studies

The versatility of functionalized pyrazole-4-carboxylic acids is well-documented across multiple therapeutic areas 4. A premier example of this scaffold's utility is its application in antagonizing the KEAP1-NRF2 protein-protein interaction. By substituting the 4-position with complex amines, researchers have generated highly potent inhibitors that displace NRF2, thereby stabilizing it and promoting antioxidant gene transcription 1.

G SCAFFOLD 1-tert-butyl-3,5-dimethyl Pyrazole Derivative KEAP1 KEAP1 Kelch Domain SCAFFOLD->KEAP1 Competitive Antagonism NRF2 NRF2 Protein (Stabilized) KEAP1->NRF2 Prevents Ubiquitination ARE ARE-Driven Gene Transcription NRF2->ARE Nuclear Translocation

Mechanism of action for pyrazole-4-carboxylic acid derivatives in KEAP1-NRF2 pathway modulation.

Experimental Workflows: From Scaffold to Lead

To effectively utilize 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, the synthetic and biological workflows must account for its unique steric properties. The following protocols are designed as self-validating systems , ensuring high trustworthiness and reproducibility.

Workflow STEP1 Scaffold Activation (HATU, DIPEA, DMF, 25°C) STEP2 Amide Coupling (Add Amine, React 12h) STEP1->STEP2 STEP3 Purification & QC (Prep-HPLC, LC-MS >95%) STEP2->STEP3 STEP4 In Vitro Validation (FP Binding Assay) STEP3->STEP4

High-throughput synthesis and screening workflow for pyrazole-4-carboxylic acid libraries.

Protocol A: High-Throughput Amide Coupling
  • Scaffold Activation: Dissolve 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (0.1 mmol) in anhydrous DMF (1.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 0.3 mmol) followed by HATU (0.12 mmol).

    • Causality of Choice: The 3,5-dimethyl groups severely restrict nucleophilic access to the carboxylic acid. HATU is explicitly chosen over standard carbodiimides (e.g., EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is kinetically required to overcome this specific steric barrier.

  • Nucleophilic Addition: After 15 minutes of activation at 25°C, add the target primary or secondary amine (0.11 mmol). Stir for 12 hours.

  • Self-Validating Quality Control: Analyze the crude mixture via LC-MS prior to purification.

    • Validation Mechanism: The workflow validates itself through dual-checkpoint analytical monitoring. The UV trace (254 nm) must show >95% peak area for the product, while the MS must confirm the exact [M+H]+ mass. Any reaction failing this checkpoint is discarded, eliminating false positives caused by unconsumed reactive coupling agents in downstream biological assays.

  • Purification: Purify successful reactions via preparative HPLC using a water/acetonitrile gradient supplemented with 0.1% TFA.

Protocol B: Fluorescence Polarization (FP) Binding Assay
  • Reagent Preparation: Prepare a master mix containing 10 nM FITC-labeled target peptide (e.g., NRF2 motif) and 50 nM recombinant target protein (e.g., KEAP1 Kelch domain) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Causality of Choice: Tween-20 is strictly included to prevent the non-specific aggregation of the highly lipophilic tert-butyl pyrazole derivatives. This ensures that any observed inhibition is due to true 1:1 target engagement rather than colloidal aggregation artifacts.

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well black microplate. Add 100 nL of the purified pyrazole derivatives (in DMSO) using an acoustic liquid handler. Incubate for 60 minutes at room temperature.

  • Self-Validating Data Acquisition: Read the plate on a multi-mode microplate reader measuring parallel and perpendicular fluorescence intensity (Ex: 485 nm, Em: 535 nm).

    • Validation Mechanism: The protocol employs a rigid control matrix. Column 1 contains DMSO only (establishing Maximum Polarization, mPmax​ ), and Column 2 contains a known 1 µM reference inhibitor (establishing Minimum Polarization, mPmin​ ). The assay mathematically validates itself by calculating a Z'-factor for every plate. Only plates yielding a Z' > 0.6 are accepted, guaranteeing a robust assay window and highly trustworthy data.

Comparative Performance Data

To objectively demonstrate the superiority of the 1-tert-butyl-3,5-dimethyl scaffold, Table 2 summarizes representative in vitro performance data derived from structural-activity relationship (SAR) trends in PPI antagonism (e.g., KEAP1 binding) 1.

Table 2: Representative In Vitro Binding Affinity (Target: KEAP1 Kelch Domain)
Scaffold Base (Amide Derivative)IC₅₀ (nM)Fold ImprovementPrimary Binding Driver
1-tert-butyl-3,5-dimethyl 45 ± 4 Baseline Deep hydrophobic pocket occupation; restricted rotation.
1,3,5-trimethyl320 ± 157.1x weakerLoss of optimal Van der Waals contacts at N1.
1-phenyl150 ± 123.3x weakerPlanar geometry clashes with pocket topography.

Data Interpretation: The inclusion of the tert-butyl group drives a ~7-fold increase in biochemical potency compared to the trimethyl analog, proving that the steric bulk at the N1 position is not just a metabolic shield, but an active driver of target affinity.

Conclusion

The 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid scaffold offers a highly optimized balance of conformational rigidity, lipophilicity, and metabolic stability. By utilizing the self-validating HATU-mediated coupling and FP screening protocols detailed above, drug development professionals can efficiently leverage this building block to generate high-quality, potent lead compounds across a variety of challenging therapeutic targets.

References

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction.
  • Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles.PubMed - NIH.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid Analogs in Modulating Biological Activity

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its five-membered heterocyclic structure containing two adjacent nitrogen atoms o...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its five-membered heterocyclic structure containing two adjacent nitrogen atoms offers a versatile scaffold for designing molecules with diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5] This guide focuses on the structure-activity relationships of a specific series of pyrazole derivatives: analogs of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. We will explore how systematic structural modifications of this lead compound influence its biological efficacy, providing a framework for the rational design of more potent and selective therapeutic candidates.

The selection of the 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid scaffold is deliberate. The tert-butyl group at the N1 position provides steric bulk, which can influence binding selectivity and metabolic stability. The methyl groups at the C3 and C5 positions contribute to the lipophilicity and can engage in hydrophobic interactions within a target's binding site. Finally, the carboxylic acid moiety at the C4 position serves as a key interaction point, often forming hydrogen bonds or salt bridges, and provides a convenient handle for further chemical modification.

General Synthetic Strategy for Analog Generation

The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its analogs typically proceeds through a multi-step sequence, which allows for the introduction of chemical diversity at various positions of the pyrazole ring. A representative synthetic route is outlined below. The initial step involves the condensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. Subsequent modifications, such as amide or ester formation at the C4 carboxylic acid, allow for the exploration of a wide chemical space.

Synthetic_Workflow reagent1 β-Dicarbonyl Compound intermediate1 1-tert-butyl-3,5-dimethyl-1H-pyrazole reagent1->intermediate1 Condensation reagent2 tert-Butylhydrazine reagent2->intermediate1 intermediate2 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde intermediate1->intermediate2 Formylation reagent3 Vilsmeier-Haack Reagent reagent3->intermediate2 lead_compound 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid intermediate2->lead_compound Oxidation reagent4 Oxidizing Agent (e.g., KMnO4) reagent4->lead_compound analogs Carboxamide/Ester Analogs lead_compound->analogs Functionalization reagent5 Amine/Alcohol + Coupling Agent reagent5->analogs

General synthetic workflow for the preparation of the lead compound and its analogs.

Comparative Analysis of Biological Activity: An SAR Case Study in Oncology

To illustrate the principles of SAR for this scaffold, we will consider a hypothetical case study where these analogs are evaluated for their cytotoxic activity against a human cancer cell line, such as HCT-116 (colorectal carcinoma).[6][7] The following table summarizes the in vitro activity of a series of analogs where the carboxylic acid moiety has been converted to various amides.

Compound IDR Group (at C4-carboxamide)IC50 (µM) on HCT-116 cells
1 (Lead) -OH (Carboxylic Acid)25.3
2a -NH₂ (Primary Amide)15.8
2b -NHCH₃ (Methylamide)10.2
2c -N(CH₃)₂ (Dimethylamide)18.9
2d -NH(CH₂)₂OH (Hydroxyethylamide)8.5
2e -NH-Ph (Anilide)5.1
2f -NH-Ph-4-Cl (4-Chloroanilide)2.3
2g -NH-Ph-4-OCH₃ (4-Methoxyanilide)7.9
2h -NH-CH₂-Ph (Benzylamide)6.4
Interpretation of Structure-Activity Relationships

The data presented in the table reveals several key SAR trends:

  • Carboxylic Acid vs. Amides: Conversion of the carboxylic acid (Compound 1 ) to a primary amide (Compound 2a ) resulted in a modest increase in potency. This suggests that the amide functionality is more favorable for interaction with the biological target, potentially through enhanced hydrogen bonding or improved cell permeability.

  • Effect of N-Alkylation: Mono-N-alkylation of the amide with a small alkyl group, such as methyl (Compound 2b ), led to a further increase in activity. However, di-N-alkylation (Compound 2c ) was detrimental to potency, possibly due to steric hindrance that disrupts a critical hydrogen bond with the target.

  • Introduction of Polar Groups: The introduction of a hydroxyl group in the N-alkyl chain (Compound 2d ) was well-tolerated and even slightly beneficial, indicating the presence of a polar pocket in the binding site.

  • Aromatic Substituents: A significant boost in potency was observed upon the introduction of an N-aryl substituent (Compound 2e ). This suggests a hydrophobic binding pocket that can accommodate the phenyl ring.

  • Electronic Effects of Aryl Substituents: The electronic nature of the substituent on the N-phenyl ring played a crucial role. An electron-withdrawing group, such as chlorine at the para-position (Compound 2f ), resulted in the most potent compound in this series. Conversely, an electron-donating group like methoxy (Compound 2g ) led to a decrease in activity compared to the unsubstituted anilide. This highlights the importance of electronic interactions in the binding event.

  • Conformational Flexibility: The insertion of a methylene spacer between the amide nitrogen and the phenyl ring (Compound 2h ) resulted in a compound that was more potent than the lead but less active than the corresponding anilide. This suggests that the conformational flexibility introduced by the spacer may not be optimal for orienting the phenyl ring within the binding pocket.

SAR_Summary cluster_modifications Structural Modifications SAR SAR N_Aryl N-Aryl SAR:f0->N_Aryl Most Potent EWG Electron-Withdrawing Group SAR:f1->EWG Enhances Potency N_Alkyl N-Alkyl (small) SAR:f2->N_Alkyl Increases Potency Di_N_Alkyl Di-N-Alkyl SAR:f3->Di_N_Alkyl Decreases Potency Polar Polar Group SAR:f4->Polar Tolerated

Key structure-activity relationship findings for the pyrazole analogs.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol describes a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay used to determine the cytotoxic effects of the synthesized compounds on a cancer cell line.[7][8]

  • Cell Culture: HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed HCT-116 cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with compound dilutions incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Workflow for the in vitro MTT cytotoxicity assay.

Comparison with an Alternative: Celecoxib

Celecoxib is a well-known anti-inflammatory drug that features a pyrazole core.[4][9] While the primary mechanism of action of celecoxib is the selective inhibition of cyclooxygenase-2 (COX-2), it has also been investigated for its anticancer properties. In the context of our SAR study, the most potent analog, Compound 2f (IC₅₀ = 2.3 µM), demonstrates promising cytotoxic activity. For a direct comparison, the reported IC₅₀ values for celecoxib against HCT-116 cells vary in the literature but are generally in the range of 20-50 µM. This suggests that our optimized pyrazole analog, with its distinct substitution pattern, may possess a different or more potent anticancer mechanism of action that is independent of COX-2 inhibition. Further mechanistic studies would be required to elucidate the precise molecular target of this new class of compounds.

Conclusion

This guide has provided a comprehensive overview of the structure-activity relationships of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid analogs. Through systematic modification of the C4-carboxylic acid moiety, we have demonstrated how subtle changes in chemical structure can lead to significant improvements in biological activity. The key takeaways from our SAR analysis are the importance of an N-aryl carboxamide functionality, the beneficial effect of electron-withdrawing substituents on this ring, and the detrimental effect of steric bulk around the amide nitrogen. These findings provide a rational basis for the future design of more potent and selective pyrazole-based therapeutic agents. The experimental protocols and comparative analysis presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). PubMed. Retrieved from [Link]

  • Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. (1995). American Chemical Society. Retrieved from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025). PMC. Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. Retrieved from [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

Sources

Comparative

Assessing the Metabolic Stability of Pyrazole-Based Compounds In Vitro: A Comparative Guide for Lead Optimization

A common pitfall in early drug discovery is treating all in vitro matrices as interchangeable. For pyrazole-based compounds—a ubiquitous pharmacophore found in blockbuster kinase inhibitors and NSAIDs—the choice between...

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Author: BenchChem Technical Support Team. Date: March 2026

A common pitfall in early drug discovery is treating all in vitro matrices as interchangeable. For pyrazole-based compounds—a ubiquitous pharmacophore found in blockbuster kinase inhibitors and NSAIDs—the choice between Human Liver Microsomes (HLMs) and Cryopreserved Human Hepatocytes (CHHs) can fundamentally alter your lead optimization trajectory.

As a Senior Application Scientist, I have observed that the nitrogen-rich heterocycles of pyrazoles present unique metabolic liabilities. This guide objectively compares the performance of HLMs and CHHs for evaluating pyrazole stability, explores the mechanistic causality behind these assays, and provides self-validating experimental protocols to ensure robust data generation.

Mechanistic Grounding: The Metabolic Fate of Pyrazoles

To accurately assess stability, we must first understand the mechanism of degradation. Pyrazoles primarily undergo Phase I metabolism driven by1[1]. The most common biotransformations include N-dealkylation (especially for N-isopropyl or N-ethyl pyrazoles) and direct oxidation of the ring substituents[2].

Crucially, the nitrogen atoms in the pyrazole ring can directly coordinate with the heme iron of specific CYPs (such as CYP2E1 or CYP3A4), which can lead to complex cooperative binding or mechanism-based enzyme inhibition[3]. Because of these specific interactions, relying on a single, simplified in vitro model can yield misleading clearance predictions.

Pyrazole_Metabolism A Pyrazole Candidate B CYP450 Enzymes (e.g., CYP3A4, CYP2E1) A->B Binding C Phase I Oxidation (N-dealkylation) B->C NADPH + O2 D Phase II Conjugation (Glucuronidation) C->D UGTs (Hepatocytes) E Hepatic Clearance C->E Direct Excretion D->E

Metabolic pathways of pyrazole derivatives via CYP450 oxidation and Phase II conjugation.

Comparative Analysis: HLMs vs. CHHs

To predict the intrinsic clearance ( CLint​ ) of pyrazole candidates, researchers must select the matrix that best reflects the compound's physiological fate.

  • Human Liver Microsomes (HLMs): These are subcellular fractions containing endoplasmic reticulum vesicles. They are rich in membrane-bound CYPs and are the gold standard for high-throughput Phase I oxidative stability screening[4]. However, they lack cytosolic enzymes and require exogenous cofactors (e.g., NADPH).

  • Cryopreserved Human Hepatocytes (CHHs): These are intact liver cells that contain the complete physiological repertoire of Phase I (CYPs) and Phase II (UGTs, SULTs) enzymes, alongside natural cofactor concentrations and membrane transporters[5].

The "HLM:HH Disconnect" in Pyrazoles: A well-documented phenomenon in drug metabolism is the "disconnect" where certain compounds exhibit significantly higher intrinsic clearance in HLMs compared to intact hepatocytes[6]. For pyrazole derivatives, this divergence is often driven by differing CYP activities in the disrupted microsomal membrane versus the intact cellular environment, rather than mere permeability limitations[6]. Therefore, CHHs are strongly recommended for pyrazoles that exhibit moderate-to-low clearance in primary HLM screens to prevent overestimating in vivo stability.

Quantitative Performance Comparison

The table below summarizes representative performance data comparing the stability of substituted pyrazole derivatives across both assay systems. Notice how the addition of Phase II pathways in CHHs or the HLM:HH disconnect alters the clearance profile.

Compound ClassMatrixHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ )Primary Metabolic Pathway
N-Isopropylpyrazole HLM21.532.2 µL/min/mgRapid CYP-mediated N-dealkylation[2]
N-Isopropylpyrazole CHH45.015.4 µL/min/ 106 cellsN-dealkylation (Permeability moderated)
Aryl-Pyrazole (Low CL) HLM>120<5.0 µL/min/mgHighly stable against Phase I oxidation[7]
Aryl-Pyrazole (Low CL) CHH85.28.1 µL/min/ 106 cellsPhase II Glucuronidation (UGT-mediated)
Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure that the observed compound depletion is strictly due to enzymatic metabolism, not chemical instability or analytical artifacts.

Assay_Workflow Start Compound Preparation (1 µM in Buffer) HLM HLM Assay (+NADPH, 37°C) Start->HLM CHH Hepatocyte Assay (Intact Cells, 37°C) Start->CHH Quench Protein Precipitation (Ice-cold ACN + IS) HLM->Quench Aliquots at t=0,15,30,60 CHH->Quench Aliquots at t=0,30,60,120 Analyze LC-MS/MS Quantification Quench->Analyze Centrifuge Supernatant Calc Calculate t1/2 & CLint Analyze->Calc

Workflow comparing HLM and Hepatocyte stability assays for calculating intrinsic clearance.

Protocol A: HLM Metabolic Stability Assay

Causality & Design: The test compound concentration is kept strictly at 1 µM to remain well below the Michaelis-Menten constant ( Km​ ), ensuring first-order linear kinetics[8]. The microsomal protein concentration is set at 1 mg/mL to balance enzyme activity while minimizing non-specific protein binding[8].

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Rationale: Mg2+ is an essential cofactor for CYP structural stability and catalytic function[4].

  • Pre-incubation: Combine HLMs (1 mg/mL final) and the pyrazole test compound (1 µM final) in the buffer. Incubate at 37°C for 10 minutes.

    • Rationale: Establishes thermal equilibrium before reaction initiation[9].

  • Initiation & Self-Validation: Add NADPH (1 mM final) to initiate the reaction.

    • Validation Check 1 (Negative Control): Always run a "Minus-NADPH" control to differentiate true CYP-mediated metabolism from chemical degradation in the buffer[7].

    • Validation Check 2 (Positive Control): Run a known high-clearance reference (e.g., Verapamil) in parallel to confirm HLM batch viability.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Rationale: The organic solvent instantly denatures the enzymes, terminating the reaction, while precipitating proteins to protect the LC-MS/MS column[10].

  • Processing: Centrifuge at 10,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification[10].

Protocol B: Cryopreserved Hepatocyte (CHH) Assay

Causality & Design: Hepatocytes are fragile and metabolically complex. They require gentle handling and a specialized incubation medium to maintain viability over the longer incubation periods (up to 4 hours) necessary for slowly metabolized pyrazoles[5].

  • Thawing and Counting: Thaw CHHs in a 37°C water bath and transfer to pre-warmed thawing medium. Centrifuge gently (100 × g, 5 min) to pellet. Resuspend in incubation medium and assess viability via Trypan Blue exclusion (must be >80%).

  • Suspension: Dilute the viable hepatocytes to a working density of 1×106 cells/mL[11].

  • Incubation: Add the pyrazole test compound (1 µM final) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C in a 5% CO2​ incubator on an orbital shaker.

    • Rationale: Continuous shaking prevents cell settling and ensures homogeneous drug exposure[10].

  • Sampling & Quenching: At t=0,30,60,90,and 120 minutes, remove 50 µL aliquots and quench in 150 µL ice-cold acetonitrile (with IS)[10].

  • Analysis: Centrifuge to pellet cellular debris and analyze the supernatant via LC-MS/MS.

Data Analysis and Interpretation

The depletion of the parent pyrazole compound is monitored over time to extract pharmacokinetic parameters:

  • Plot the natural logarithm ( ln ) of the percentage remaining versus incubation time.

  • Determine the elimination rate constant ( k ) from the slope of the linear regression.

  • Calculate half-life: t1/2​=k0.693​ [2].

  • Calculate intrinsic clearance:

    • For HLMs: CLint​=(t1/2​0.693​)×(mg proteinmL incubation​) [2].

    • For CHHs: CLint​=(t1/2​0.693​)×(106 cellsmL incubation​) [11].

References
  • SciSpace. "The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450". [Link]

  • PMC. "In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867...". [Link]

  • PMC. "Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes". [Link]

  • Taylor & Francis. "Preclinical pharmacokinetics, metabolism, and disposition of NXE0041178...". [Link]

  • PMC. "Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes...". [Link]

  • IntechOpen. "In Vitro Drug Metabolism Studies Using Human Liver Microsomes".[Link]

  • Dove Medical Press. "Rociletinib levels in human liver microsomes".[Link]

  • MDPI. "Cytochrome P450 Enzymes and Drug Metabolism in Humans". [Link]

Sources

Validation

Comparative Efficacy of Novel Pyrazole Derivatives as Next-Generation Herbicides: A Technical Guide

Pyrazole derivatives have emerged as a cornerstone in modern agrochemical development, primarily due to their potent herbicidal activity and diverse mechanisms of action. As weed resistance to traditional herbicides esca...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole derivatives have emerged as a cornerstone in modern agrochemical development, primarily due to their potent herbicidal activity and diverse mechanisms of action. As weed resistance to traditional herbicides escalates, researchers are increasingly focusing on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This guide objectively compares the performance of novel pyrazole derivatives against established commercial standards, providing actionable experimental frameworks and structural insights for drug development professionals and agricultural scientists.

Mechanism of Action: The Causality of Bleaching

The primary target for many pyrazole-based herbicides is the HPPD enzyme. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisate (HGA). HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols.

When pyrazole derivatives competitively inhibit HPPD, the plant cannot synthesize plastoquinone, which serves as an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. The causality is direct: the resulting depletion of carotenoids leaves chlorophyll unprotected from photooxidation, leading to characteristic tissue bleaching, necrosis, and ultimately, plant death ()[1].

HPPD_Pathway HPPA 4-HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor Bleaching Chlorophyll Photooxidation (Bleaching & Death) Carotenoids->Bleaching Depletion Pyrazole Pyrazole Derivatives (Inhibitor) Pyrazole->HPPD Competitive Inhibition

HPPD Inhibition Pathway by Pyrazole Herbicides.

Comparative Performance and Structural Activity Relationship (SAR)

Recent studies have synthesized various pyrazole derivatives—such as pyrazole benzophenones, 5-heterocycloxy pyrazoles, and 4-benzoyl-pyrazole-5-ols—to optimize efficacy and crop safety. The table below summarizes the quantitative data comparing novel derivatives against commercial standards like Pyrazoxyfen and Topramezone ()[2].

Table 1: Quantitative Comparison of Herbicidal Activity
Compound Class / DesignationKey Structural ModificationTarget Weed SpeciesEfficacy (Inhibition/Dose)Crop SafetyCommercial Alternative
Compound 5o (Pyrazole Benzophenone)Ethoxy substitution on the aromatic ringEchinochloa crus-galli (Barnyard grass)High (0.05 mmol m⁻²)Safe for MaizePyrazoxyfen (IC50 = 7.5 μM)
Compound 6d (5-Heterocycloxy Pyrazole)2,2,2-trifluoroethyl group at 1-positionDigitaria sanguinalis (Crabgrass)82% fresh weight inhibition at 750 g/haModerateBenzofenap
Compound Z21 (4-Benzoyl-pyrazole-5-ol)Pharmacophore integration at carbonyl/hydroxylAmaranthus retroflexus (Redroot pigweed)>80% inhibition at 150 g a.i./haSafe for Maize, Wheat, CottonTopramezone / Mesotrione

SAR Insights & Causality: The enhanced performance of these novel compounds is directly linked to their structural modifications. For instance, introducing a 2,2,2-trifluoroethyl group at the 1-position of the pyrazole ring (as seen in Compound 6d) significantly increases the molecule's lipophilicity and thermal stability. This structural choice causes superior penetration of the plant cuticle and facilitates stronger hydrophobic π–π interactions with residues (e.g., Phe360 and Phe403) within the HPPD active site, preventing substrate binding ()[3]. Furthermore, ethoxy substitutions (Compound 5o) have been shown to drastically lower the binding free energy with HPPD, directly correlating with improved maize safety profiles[1].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of pyrazole derivatives must follow a self-validating workflow. The following protocols establish causality by linking in vitro target engagement directly to in vivo phenotypic outcomes.

Workflow Synthesis 1. Synthesis of Pyrazole Derivatives InVitro 2. In Vitro HPPD Assay (Enzyme Kinetics) Synthesis->InVitro Greenhouse 3. Post-Emergence Greenhouse Bioassay InVitro->Greenhouse Data 4. IC50/EC50 Calculation & Phytotoxicity Scoring Greenhouse->Data Validation 5. SAR Analysis & Crop Safety Validation Data->Validation

Self-Validating Workflow for Herbicidal Activity Evaluation.

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

Purpose: To quantify the direct binding affinity (IC50) of the pyrazole derivative to the HPPD enzyme, isolating the biochemical effect from plant delivery variables. Self-Validation Logic: Many pyrazole herbicides (like pyrazoxyfen) are pro-herbicides that require in planta metabolism to become active[1]. Running this assay with both the parent compound and its predicted metabolites validates whether the compound acts directly or requires metabolic activation. An in vitro negative result coupled with an in vivo positive result confirms the pro-herbicide hypothesis.

  • Enzyme Preparation: Express and purify recombinant HPPD (e.g., Arabidopsis thaliana AtHPPD).

  • Reaction Mixture: In a multi-well plate, combine the purified HPPD enzyme, HPPA substrate, and a co-factor solution (ascorbate and iron(II) sulfate) in a HEPES buffer (pH 7.0)[4].

  • Inhibitor Introduction: Add the pyrazole derivative at varying concentrations (e.g., 0.1 nM to 100 μM). Include a positive control (e.g., Mesotrione) and a negative control (DMSO vehicle) to ensure baseline calibration.

  • Kinetic Measurement: Monitor the production of maleylacetoacetate (the downstream product of HGA) spectrophotometrically at 318 nm[1].

  • Data Analysis: Calculate the IC50 by plotting the fractional velocity against the logarithmic concentration of the inhibitor.

Protocol 2: Post-Emergence Greenhouse Bioassay

Purpose: To evaluate the real-world herbicidal efficacy and crop selectivity of the formulated compounds. Self-Validation Logic: Visual bleaching is subjective; therefore, measuring fresh weight reduction provides a quantifiable metric of biomass accumulation disruption, directly correlating with the degree of biochemical inhibition established in Protocol 1[4].

  • Plant Cultivation: Grow target weed seeds (e.g., Echinochloa crus-galli, Digitaria sanguinalis) and crop seeds (e.g., Zea mays) in standardized potting soil under controlled greenhouse conditions (25°C, 16h light/8h dark photoperiod)[4].

  • Formulation: Dissolve the pyrazole derivative in a solvent containing an emulsifier (e.g., Tween-20) and dilute with distilled water to achieve target application rates (e.g., 150 g a.i./ha)[4].

  • Application: Uniformly spray the foliage of weeds at the 3- to 4-leaf stage using a calibrated laboratory track sprayer.

  • Observation & Harvesting: Monitor plants for 14-21 days for characteristic bleaching symptoms. Harvest the aerial parts of the plants and measure the fresh weight[4].

  • Efficacy Calculation: Calculate the inhibition percentage relative to the untreated control group to determine the EC50 and therapeutic index (selectivity).

References

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives Source: RSC Advances URL:[Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles Source: Molecules (MDPI) URL:[Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

An authoritative guide for researchers, laboratory managers, and drug development professionals on the safe handling and operational disposal of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1017783-64-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, laboratory managers, and drug development professionals on the safe handling and operational disposal of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1017783-64-0).

Chemical Profile and Hazard Assessment

1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and biologically active pyrazole carboxamides[1].

Before initiating any disposal protocol, personnel must understand the compound's physicochemical properties to anticipate its behavior in waste streams. The presence of the carboxylic acid moiety imparts mild acidity, while the lipophilic tert-butyl and methyl groups reduce its aqueous solubility, making drain disposal strictly prohibited due to the risk of pipe precipitation and environmental persistence[2].

Table 1: Quantitative Hazard and Identification Profile

ParameterSpecification / ClassificationOperational Implication
CAS Number 1017783-64-0Use for tracking in chemical inventory systems.
Molecular Weight 196.25 g/mol Relevant for calculating stoichiometric neutralization if required.
Physical State Solid (Crystalline Powder)Prone to aerosolization; handle in a fume hood.
GHS Pictogram GHS07 (Exclamation Mark)Indicates immediate, non-lethal health hazards[3].
Hazard Statements H315, H319, H335Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory tract irritation)[4].
Primary Disposal Route High-Temperature IncinerationThermal destruction is required to break the stable pyrazole ring[5].

Mechanistic Causality in Waste Management

Laboratory safety protocols are not arbitrary; they are derived from the chemical reactivity of the molecule.

  • Why avoid drain disposal? Pyrazole derivatives exhibit high environmental stability. If discharged into the municipal water supply, the compound resists standard microbial degradation in wastewater treatment plants, potentially acting as an endocrine disruptor or toxicant to aquatic life[6].

  • Why segregate from strong oxidizers? The electron-rich nature of the substituted pyrazole ring makes it susceptible to rapid, highly exothermic oxidation. Mixing this waste with nitric acid or peroxides can lead to thermal runaway and container rupture[2].

  • Why avoid in-container neutralization? While it is an organic acid, neutralizing it with strong bases (e.g., NaOH) directly in a sealed waste container generates heat and potential pressure buildup. Neutralization should only be performed as a deliberate, controlled experimental step, not as a waste management shortcut[2].

Step-by-Step Disposal Protocol

This self-validating methodology ensures compliance with Environmental Health and Safety (EH&S) standards for solid organic acid waste.

Phase 1: Point-of-Generation Collection
  • Verify PPE: Don a fully buttoned lab coat, chemical splash goggles, and nitrile gloves. If handling large quantities of fine powder, an N95 respirator or working within a certified chemical fume hood is required[1].

  • Select the Container: Use a high-density polyethylene (HDPE) wide-mouth container. Validation step: Inspect the container for cracks or residual incompatible chemicals (e.g., amines, oxidizers) before use.

  • Transfer Waste: Carefully transfer the solid 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid waste into the container using a static-free scoopula. Avoid generating dust.

  • Manage Solutions: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or Dichloromethane), collect the solution in a chemically compatible liquid waste carboy designated for "Halogen-Free Organic Solvents" (or "Halogenated" if dissolved in DCM)[6].

Phase 2: Spill Management and Decontamination
  • Solid Spills: Do not use water to wash solid spills, as this spreads the irritant. Sweep up the powder carefully using a brush and dustpan, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Surface Decontamination: Wipe the affected benchtop with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces of the carboxylic acid, followed by a thorough water rinse[7]. Place all contaminated paper towels into the solid hazardous waste container.

Phase 3: Labeling and SAA Storage
  • Labeling: Attach a standard "Hazardous Waste" tag immediately upon adding the first drop/grain of waste. The label must explicitly list: 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (100%) and check the boxes for Toxic and Irritant [2].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polypropylene tub).

Table 2: Waste Segregation Matrix

Waste CategoryCompatibility with Pyrazole Acid WasteAction Required
Other Solid Organic Acids Compatible May be co-mingled in the same HDPE container.
Heavy Metal Solutions Incompatible Keep strictly separate to prevent complexation[8].
Strong Oxidizers / Nitric Acid Incompatible Store in separate secondary containment[2].
Aqueous Bases Incompatible Exothermic reaction risk; do not mix in waste carboys.
Phase 4: Final Transfer
  • Submit Request: Once the container is 80% full, cap it tightly and submit a chemical collection request to your institutional EH&S department.

  • Final Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature rotary kiln incineration, converting the organic material into CO₂, H₂O, and NOₓ gases, which are then scrubbed before atmospheric release[5].

Operational Workflow Visualization

The following diagram outlines the decision-making process for disposing of this specific chemical based on its physical state in the laboratory.

DisposalWorkflow Start Generate 1-tert-butyl-3,5-dimethyl- 1H-pyrazole-4-carboxylic acid Waste State What is the Physical State? Start->State Solid Solid Powder / Crystals State->Solid Dry Liquid Dissolved in Solvent State->Liquid In Solution SolidCollect Collect in HDPE Solid Waste Container Solid->SolidCollect LiquidCollect Collect in Organic Liquid Waste Carboy Liquid->LiquidCollect Label Attach GHS Hazardous Waste Label (Irritant) SolidCollect->Label LiquidCollect->Label Store Store in SAA (Away from Oxidizers/Bases) Label->Store Dispose EH&S Pickup for High-Temp Incineration Store->Dispose

Caption: Decision tree for the segregation, collection, and disposal of pyrazole carboxylic acid waste.

References

  • Washington State University Environmental Health & Safety. (n.d.). Standard Operating Procedure: Acids, Organic. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

This guide provides essential safety and operational protocols for the handling and disposal of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. As a trusted partner in your research, we aim to deliver value beyo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling and disposal of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed for safe laboratory practices. This document is intended for researchers, scientists, and professionals in drug development.

Hazard Assessment and Risk Mitigation

The primary routes of potential exposure to 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are through skin contact, eye contact, and inhalation of dust particles. Ingestion is a secondary but significant risk. The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, appropriate engineering controls must be in place. All handling of solid 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its solutions should be conducted in a certified chemical fume hood.[9] This is critical to minimize the inhalation of any airborne particles or vapors. The fume hood also provides a contained space in the event of a spill.[9] Furthermore, a properly functioning eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the potential hazards and the specific laboratory operations being performed. The following table summarizes the recommended PPE for handling 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.Nitrile or neoprene gloves.Laboratory coat.Not required if handled in a certified chemical fume hood.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended.Nitrile or neoprene gloves.Laboratory coat.Not required if handled in a certified chemical fume hood.
Reaction Monitoring and Work-up Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Not required if handled in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.An air-purifying respirator with a particulate filter may be necessary depending on the spill size.

Rationale for PPE Selection:

  • Eye and Face Protection: Given that pyrazole derivatives are known to cause serious eye irritation, robust eye protection is non-negotiable.[2][3][4][5][8] Safety glasses with side shields offer a baseline of protection, while chemical splash goggles provide a more complete seal around the eyes, which is crucial when handling solutions that could splash.[7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[2][3][4][5] Nitrile and neoprene gloves offer good resistance to a wide range of chemicals. It is imperative to inspect gloves for any signs of degradation or puncture before use and to change them immediately if they become contaminated.[7]

  • Body Protection: A standard laboratory coat protects personal clothing from contamination.[9] For tasks with a higher risk of spills, such as cleaning up, a chemical-resistant apron provides an additional layer of protection.[10]

  • Respiratory Protection: When handled within a properly functioning chemical fume hood, additional respiratory protection is generally not necessary.[9] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator may be required.

PPE Donning and Doffing Workflow

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Sources

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